BMS-986187
描述
属性
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKIYVKPQNKSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BMS-986187: A Technical Guide to its Allosteric Modulation and Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action at opioid receptors. Identified through high-throughput screening, it is a potent, selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and, to a notable extent, the kappa-opioid receptor (KOR).[1] What distinguishes this compound is its dual functionality; it not only enhances the binding and efficacy of endogenous and exogenous orthosteric agonists but also exhibits intrinsic agonist activity, a characteristic that has led to its classification as an "ago-PAM" or a G protein-biased allosteric agonist.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.
Allosteric Modulation and Receptor Selectivity
This compound functions as a positive allosteric modulator by binding to a site on the opioid receptor that is topographically distinct from the orthosteric binding pocket where endogenous ligands like enkephalins bind.[2][3] This allosteric interaction results in a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists.
The compound displays significant selectivity for the delta and kappa-opioid receptors over the mu-opioid receptor (MOR). It exhibits approximately 100-fold greater selectivity for potentiating DOR signaling over MOR.[1] The affinity of this compound for the allosteric site on DOR and KOR is about 20- to 30-fold higher than for the corresponding site on the MOR.[1]
Biased Agonism: Preferential G Protein Signaling
A key feature of this compound's mechanism of action is its profound biased agonism. Even in the absence of an orthosteric agonist, this compound can directly activate the DOR, leading to the initiation of downstream signaling cascades.[4][5] However, this activation is heavily biased towards the G protein signaling pathway, with minimal to no recruitment of β-arrestin 2.[4][5] This preferential activation of G protein-mediated signaling pathways is a highly sought-after characteristic in drug development, as it may separate therapeutic effects from undesirable side effects often associated with β-arrestin recruitment, such as receptor desensitization, internalization, and the initiation of other signaling cascades.[5]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound at opioid receptors.
Table 1: Positive Allosteric Modulator (PAM) Activity of this compound
| Receptor | Orthosteric Agonist | Assay | Parameter | Value | Reference |
| DOR | Leu-enkephalin | Affinity Increase | Fold-Increase | 32-fold | [1] |
| DOR | SNC80, TAN67 | Potency Enhancement | EC50 | 30 nM | [6] |
| MOR | DAMGO | G Protein Activation | EC50 | 3,000 nM | [1] |
| KOR | Dynorphin A | G Protein Activation | EC50 | Potent PAM | [1] |
Table 2: Direct Agonist Activity of this compound at the Delta-Opioid Receptor
| Assay | Cell Line | Parameter | Value | Reference |
| G Protein Activation ([35S]GTPγS Binding) | HEK-hDOPr membranes | EC50 | 301 nM | [1] |
| G Protein Activation ([35S]GTPγS Binding) | HEK-hDOPr membranes | Emax | 92% (relative to SNC80) | [1] |
| β-Arrestin 2 Recruitment | HTLA cells with hDOR-TANGO | EC50 | 579 µM | [1] |
| Binding Affinity (Functional) | WT δ-opioid receptor | KB | ~0.6 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a direct agonist and its potentiation of orthosteric agonists.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human delta-opioid receptor (HEK-hDOPr).
-
Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound or an orthosteric agonist.
-
For PAM studies, add a fixed concentration of orthosteric agonist with varying concentrations of this compound.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM final concentration).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
β-Arrestin 2 Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated receptor.
Objective: To assess the ability of this compound to promote the interaction between DOR and β-arrestin 2.
Methodology:
-
Cell Culture and Plating:
-
Use a specialized cell line, such as the DiscoverX PathHunter HTLA cells, which co-express the human DOR fused to a ProLink (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Addition and Incubation:
-
Add varying concentrations of this compound or a control agonist (e.g., SNC80) to the cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.
-
-
Detection:
-
Add the PathHunter detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a full agonist.
-
Plot the percentage of maximal response against the logarithm of the compound concentration to determine the EC50.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to BMS-986187: A G-protein Biased Agonist at the δ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic candidate due to its unique profile as a G-protein biased agonist at the δ-opioid receptor (DOR).[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The focus is on its biased signaling properties, which favor the G-protein-mediated signaling cascade over the β-arrestin pathway, a characteristic that may offer therapeutic advantages.[1][2] this compound also functions as a positive allosteric modulator (PAM) of the δ-opioid receptor, further enhancing its therapeutic potential.[4][5][6]
Core Concepts: G-Protein Biased Agonism at the δ-Opioid Receptor
The δ-opioid receptor, a G-protein coupled receptor (GPCR), can initiate distinct intracellular signaling cascades upon activation. The "classical" pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired analgesic and antidepressant effects.[7][8] Alternatively, the receptor can engage β-arrestin proteins, which desensitize the G-protein signal and can initiate a separate wave of signaling, sometimes associated with adverse effects or the development of tolerance.[3][9]
A G-protein biased agonist, such as this compound, preferentially activates the G-protein pathway while minimally engaging, or even antagonizing, the β-arrestin pathway.[1][2] This biased signaling is a sought-after property in drug development, as it holds the promise of separating the therapeutic effects from the undesirable side effects. This compound has been shown to be a G-protein biased allosteric agonist, demonstrating direct activation of the receptor from an allosteric site, a novel mechanism for achieving signaling bias.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the human δ-opioid receptor.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Cell System | Reference |
| This compound | 301 ± 85 | 99 ± 6 | HEK-hDOR membranes | [1] |
| SNC80 | 19 ± 11 | 100 | HEK-hDOR membranes | [1] |
| This compound | 1681 ± 244 | ~138 | Mouse brain homogenates | [1] |
| SNC80 | 203 ± 31 | 100 | Mouse brain homogenates | [1] |
Table 2: β-Arrestin 2 Recruitment
| Ligand | EC₅₀ (μM) | Eₘₐₓ (% of SNC80) | Cell System | Reference |
| This compound | 579 | Low/Not significant | HTLA cells with hDOR-TANGO | [10] |
| SNC80 | 0.353 ± 0.141 | 100 | HTLA cells with hDOR-TANGO | [1] |
| TAN-67 | 0.327 ± 0.176 | Similar to SNC80 | HTLA cells with hDOR-TANGO | [1] |
| DPDPE | 16.1 ± 8.0 | Similar to SNC80 | HTLA cells with hDOR-TANGO | [1] |
Table 3: Positive Allosteric Modulator (PAM) Activity
| Parameter | Value | Assay | Reference |
| EC₅₀ (as a PAM) | 30 nM | β-arrestin recruitment (potentiation of leu-enkephalin) | [3][5][6] |
| Affinity (pKB) | 5.50 ± 0.51 | ERK signaling (potentiation of leu-enkephalin) | [4] |
| Cooperativity (log αβ) | 1.03 ± 0.25 | ERK signaling (potentiation of leu-enkephalin) | [4] |
Table 4: Bias Factor
| Ligand | Bias Factor (vs. SNC80) | Method | Reference |
| This compound | 82 | log(Eₘₐₓ/EC₅₀) for GTPγS vs. β-arrestin 2 | [4] |
| DPDPE | 11 | log(Eₘₐₓ/EC₅₀) for GTPγS vs. β-arrestin 2 | [4] |
Table 5: Receptor Phosphorylation and Internalization
| Ligand | Receptor Phosphorylation (Ser³⁶³) | Receptor Internalization | Reference |
| This compound | Not significant | Low | [1][4] |
| SNC80 | Significant | High | [1][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the δ-Opioid Receptor
The following diagram illustrates the biased signaling of this compound at the δ-opioid receptor.
Experimental Workflow for Assessing Biased Agonism
The following diagram outlines a typical experimental workflow to characterize a biased agonist like this compound.
Logical Relationship of G-Protein Biased Agonism
This diagram illustrates the decision-making logic for classifying a compound as a G-protein biased agonist.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
1. Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from HEK-hDOR cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
This compound and reference agonists (e.g., SNC80) at various concentrations.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a microplate scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the δ-opioid receptor to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP to a final concentration of 10-30 µM.
-
Varying concentrations of this compound or reference agonist.
-
For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Add cell membranes (typically 10-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Normalize the data to the maximal response of a reference full agonist (e.g., SNC80).
-
Plot the percentage of specific binding against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, often using enzyme fragment complementation technology.
1. Materials:
-
A stable cell line co-expressing the δ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and supplements.
-
This compound and reference agonists (e.g., SNC80) at various concentrations.
-
Assay plates (e.g., 384-well white, solid bottom).
-
Detection reagents containing the enzyme substrate.
-
A luminometer.
2. Cell Culture and Plating:
-
Culture the engineered cell line according to the supplier's instructions.
-
Harvest the cells and resuspend in assay medium.
-
Dispense the cell suspension into the assay plates at a predetermined density.
-
Incubate the plates to allow for cell adherence.
3. Assay Procedure:
-
Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Add the compound dilutions to the respective wells of the cell plate. Include a vehicle control.
-
Incubate the plate for 90-120 minutes at 37°C in a humidified incubator.
-
Prepare the detection reagent according to the manufacturer's protocol.
-
After the incubation period, add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
4. Data Analysis:
-
Normalize the data to the response of a reference full agonist (e.g., SNC80).
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound represents a compelling example of a G-protein biased agonist at the δ-opioid receptor. Its ability to potently activate the G-protein pathway while minimally engaging the β-arrestin cascade, coupled with its positive allosteric modulatory effects, underscores its potential for developing novel therapeutics with improved safety and efficacy profiles. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to advance the field of biased agonism.
References
- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 9. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
Unraveling the Ago-PAM Activity of BMS-986187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique activity as an ago-positive allosteric modulator (ago-PAM) of the delta-opioid receptor (DOR). This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its ago-PAM activity. We will delve into the quantitative measures of its potency and efficacy, the detailed experimental protocols used for its characterization, and the underlying signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the allosteric modulation of opioid receptors.
Core Concept: Ago-Positive Allosteric Modulation
This compound is classified as an "ago-PAM," which signifies its dual functionality. As a Positive Allosteric Modulator (PAM) , it binds to a site on the delta-opioid receptor that is distinct from the primary (orthosteric) binding site for endogenous and exogenous agonists.[1] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[1] Uniquely, this compound also exhibits direct agonist activity, meaning it can activate the receptor even in the absence of an orthosteric agonist; this is the "ago" component of its designation.[2][3] This dual activity offers a novel mechanism for modulating receptor signaling, potentially providing therapeutic advantages over traditional orthosteric agonists.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its potency as both a PAM and a direct agonist, its selectivity for the delta-opioid receptor, and its biased signaling properties.
Table 1: Potency and Efficacy of this compound as a Positive Allosteric Modulator (PAM)
| Parameter | Value | Assay System | Reference Orthosteric Agonist | Source |
| EC₅₀ (PAM activity) | 30 nM | Not specified | Not specified | [3][4][5] |
| Affinity Enhancement | 32-fold increase | Not specified | Leu-enkephalin | [3] |
| pK₋B | 6.02 (~1 µM) | CHO-OPRD1 cells | Leu-enkephalin | [6] |
| EC₅₀ (PAM with Leu-enkephalin) | 48 nM | CHO-OPRD1 cells | Leu-enkephalin (EC₂₀) | [6] |
Table 2: Ago-PAM (Direct Agonist) Activity of this compound
| Parameter | Value | Assay System | Notes | Source |
| EC₅₀ (G protein signaling) | 301 nM | Not specified | Eₘₐₓ = 92% | [3] |
| EC₅₀ (GTPγS binding) | 301 ± 85 nM | HEK cells expressing human DOR | Less potent than SNC80 (19 ± 11nM) | [2] |
| EC₅₀ (GTPγS binding) | 1681 ± 244 nM | C57/BL6 mouse brain homogenates | Maximal response was 38% greater than SNC80 | [2] |
| EC₅₀ (β-arrestin recruitment) | 579 µM | Not specified | Bias factor = 1787 | [3] |
Table 3: Selectivity Profile of this compound
| Receptor | Activity | EC₅₀ | Selectivity vs. DOR | Source |
| Delta-opioid (DOR) | Potent PAM | 30 nM | - | [4][5] |
| Mu-opioid (MOR) | Weak PAM | 3,000 nM | 100-fold | [3] |
| Kappa-opioid (KOR) | Potent PAM | Not specified | - | [3] |
Signaling Pathways Modulated by this compound
This compound demonstrates significant biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin 2.[2][7] This is a key feature of its pharmacology, as β-arrestin recruitment is often associated with receptor desensitization, internalization, and potentially some of the adverse effects of opioid agonists.
The pronounced G protein bias of this compound is evident from its high potency in activating G protein signaling (EC₅₀ = 301 nM) compared to its very low potency for recruiting β-arrestin (EC₅₀ = 579 µM).[3] This biased signaling profile suggests that this compound may offer a therapeutic advantage by minimizing receptor desensitization and other β-arrestin-mediated effects.
Caption: G Protein-Biased Signaling of this compound at the Delta-Opioid Receptor.
Experimental Protocols
The characterization of this compound's ago-PAM activity involves a suite of in vitro functional assays. Below are detailed methodologies for the key experiments cited.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by the delta-opioid receptor, a proximal event in the signaling cascade.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to stimulate G protein activation.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human delta-opioid receptor (or mouse brain homogenates) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP (to ensure G proteins are in their inactive state) and [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Filters are washed with ice-cold buffer.
-
-
Detection:
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.
-
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated delta-opioid receptor.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin 2 recruitment.
Methodology:
-
Cell Culture:
-
A cell line, such as HEK293 or CHO, is used, which is engineered to co-express the delta-opioid receptor and a β-arrestin 2 fusion protein.
-
Commonly used systems include DiscoverX's PathHunter® assay, which utilizes enzyme fragment complementation.
-
-
Assay Procedure:
-
Cells are plated in microtiter plates and incubated.
-
Cells are then treated with varying concentrations of this compound.
-
The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
A detection reagent is added, which generates a chemiluminescent or fluorescent signal upon the interaction of the receptor and β-arrestin.
-
The signal is read using a plate reader.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated to quantify the recruitment of β-arrestin.
-
Caption: Workflow for the β-Arrestin Recruitment Assay.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the G protein signaling cascade.
Objective: To assess the ability of this compound to stimulate a downstream signaling event.
Methodology:
-
Cell Culture and Stimulation:
-
Cells expressing the delta-opioid receptor (e.g., HEK-hDOPr) are cultured in plates.
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are then stimulated with this compound for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
The stimulation is terminated, and cells are lysed to release cellular proteins.
-
-
Detection:
-
The levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 in the cell lysates are measured.
-
This is typically done using an immunoassay format, such as an ELISA or an AlphaScreen® SureFire® assay.
-
-
Data Analysis:
-
The ratio of pERK to total ERK is calculated to normalize for cell number and protein loading.
-
The fold-change in pERK levels relative to an unstimulated control is determined.
-
It is noteworthy that while this compound is a potent activator of G proteins, it has been shown to elicit only low levels of ERK1/2 phosphorylation on its own.[2] However, as a PAM, it can enhance the potency of orthosteric agonists in promoting ERK1/2 phosphorylation.[2]
Conclusion
This compound represents a compelling example of an ago-positive allosteric modulator with a distinct pharmacological profile. Its potent ago-PAM activity at the delta-opioid receptor, coupled with its pronounced G protein signaling bias, makes it a valuable tool for dissecting the complexities of opioid receptor function. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to understand and utilize this unique compound. The novel mechanism of action of this compound may pave the way for the development of a new generation of therapeutics with improved efficacy and safety profiles for a range of disorders, including chronic pain and depression.[2]
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
BMS-986187: A Technical Guide to its Discovery, Synthesis, and Allosteric Modulation of the δ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986187 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain and mood disorders.[1] Discovered through high-throughput screening, this molecule represents a significant advancement in opioid pharmacology, offering a novel mechanism to modulate the endogenous opioid system.[2] Unlike traditional orthosteric agonists that directly activate receptors, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of endogenous ligands like leu-enkephalin.[1][3] Notably, it also exhibits "ago-PAM" activity, capable of directly activating the receptor in the absence of an orthosteric agonist, with a strong bias towards G-protein signaling over β-arrestin recruitment.[2][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies used to characterize this compound.
Discovery and Synthesis
Discovery
This compound was identified by Bristol Myers Squibb through a high-throughput screening (HTS) campaign designed to find selective positive allosteric modulators of the δ-opioid receptor.[2][6] This approach sought compounds that could potentiate the effects of endogenous opioids, a strategy with potential advantages over direct agonists, including improved safety and maintenance of the natural patterns of receptor signaling.[1][3] The initial screening led to the identification of a hit compound which, through subsequent structure-activity relationship (SAR) studies and optimization, yielded this compound as a lead candidate with high potency and selectivity.[3]
References
- 1. Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Influence of BMS-986187 on Leu-enkephalin's Affinity for the Delta-Opioid Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the effects of BMS-986187 on the binding affinity of leu-enkephalin to the delta-opioid receptor (DOR). This compound is a potent, selective, and G-protein-biased positive allosteric modulator (PAM) of the DOR, a key target in the development of therapeutics for pain and depression.[1][2][3] This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Modulatory Effects
This compound significantly enhances the affinity and potency of endogenous and synthetic agonists at the DOR.[4][5] Its primary mechanism involves binding to an allosteric site on the receptor, which is topographically distinct from the orthosteric site where endogenous ligands like leu-enkephalin bind.[5] This allosteric binding induces a conformational change in the receptor that favors the binding of orthosteric agonists.
The modulatory effects of this compound on the DOR in the presence of various agonists have been quantified across several studies. The table below summarizes these key findings.
| Parameter | Value | Agonist | Cell Line/System | Assay Type | Reference |
| EC50 | 30 nM | - | CHO cells expressing hDOR | β-arrestin recruitment | [3] |
| pKB | 5.50 ± 0.51 | Leu-enkephalin | Cell lines expressing hDOR | ERK phosphorylation | [4] |
| Fold Increase in Affinity | 32-fold | Leu-enkephalin | Not specified | Not specified | [6] |
| log αβ | 1.03 ± 0.25 | Leu-enkephalin | Cell lines expressing hDOR | ERK phosphorylation | [4] |
| EC50 (G protein activation) | 301 nM | - | Clonal cell lines expressing DOR | G protein activation | [6] |
| EC50 (β-arrestin recruitment) | 579 µM | - | Clonal cell lines expressing DOR | β-arrestin recruitment | [6] |
| Selectivity | 100-fold for DOR over MOR | - | Recombinant cell lines | Not specified | [4][6] |
| Affinity (KB) | ~0.6 µM | SNC-80 | WT δ-opioid receptor | Functional assays | [5] |
Signaling Pathways and Allosteric Modulation
This compound acts as a G-protein-biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[1] This biased agonism is a significant feature, as it may lead to therapeutic profiles with fewer side effects. The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor and the influence of this compound.
Experimental Protocols
The characterization of this compound's effect on leu-enkephalin affinity involves several key in vitro assays. Below are generalized protocols for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the receptor.
Objective: To measure the affinity (Kd) of leu-enkephalin for the DOR in the presence and absence of this compound.
Generalized Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the DOR in a suitable buffer and centrifuge to isolate the cell membranes.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]naltrindole) and varying concentrations of unlabeled leu-enkephalin, with or without a fixed concentration of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
ERK Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of G-protein activation.
Objective: To quantify the potentiation of leu-enkephalin-induced ERK phosphorylation by this compound.
Generalized Protocol:
-
Cell Culture: Culture cells expressing the DOR in 96-well plates.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with varying concentrations of leu-enkephalin in the presence or absence of different concentrations of this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using an ELISA-based method, such as AlphaScreen or HTRF.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and plot the concentration-response curves to determine EC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and internalization.
Objective: To assess the effect of this compound on leu-enkephalin-induced β-arrestin recruitment.
Generalized Protocol:
-
Cell Line: Use a cell line co-expressing the DOR fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., an enzyme acceptor).
-
Ligand Treatment: Treat the cells with leu-enkephalin with and without this compound.
-
Detection: If β-arrestin is recruited to the receptor, the two tags will come into close proximity, leading to the formation of a functional enzyme that can act on a chemiluminescent substrate. Measure the resulting light signal.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the binding affinity of a compound.
References
- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Investigating the Biased Allosteric Agonism of BMS-986187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action at the δ-opioid receptor (DOR). It functions as a potent and selective positive allosteric modulator (PAM), but more distinctly, it also acts as a G-protein-biased allosteric agonist.[1][2][3] This dual activity, termed "ago-PAM," allows it to directly activate the DOR from an allosteric site, independent of an orthosteric agonist, and preferentially trigger G-protein-mediated signaling pathways over β-arrestin recruitment.[1][2][4] This biased signaling profile is of high interest as it may offer a novel therapeutic avenue for conditions like chronic pain and depression with an improved side-effect profile compared to traditional opioid agonists.[1][2]
This technical guide provides an in-depth overview of the experimental investigation into the biased allosteric agonism of this compound. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the pharmacological activity of this compound in comparison to the full orthosteric agonist SNC80.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding) Data
| Compound | Cell/Tissue Type | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Reference |
| This compound | HEK-hDOPr cells | 301 ± 85 | ~100 | [1] |
| Mouse brain homogenates | 1681 ± 244 | ~138 | [1] | |
| SNC80 | HEK-hDOPr cells | 19 ± 11 | 100 | [1] |
| Mouse brain homogenates | 203 ± 31 | 100 | [1] |
Table 2: β-Arrestin 2 Recruitment Data
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Bias Factor (vs. SNC80) | Reference |
| This compound | >10,000 | Not significant | 82 | [1] |
| SNC80 | 353 ± 141 | 100 | - | [1] |
| DPDPE | 16,100 ± 8,000 | Similar to SNC80 | - | [1] |
| TAN-67 | 327 ± 176 | Similar to SNC80 | - | [1] |
Table 3: ERK1/ERK2 Phosphorylation Data
| Compound (Concentration) | Cell Type | Outcome | Reference |
| This compound (10 µM) | HEK-hDOPr cells | No significant phosphorylation | [1] |
| SNC80 (1 µM) | HEK-hDOPr cells | Robust phosphorylation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr) are cultured and harvested.
-
Cells are homogenized in a buffer solution and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of this compound or the reference agonist SNC80.
-
The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Data are normalized to the maximal response of the full agonist SNC80.
-
Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are calculated using non-linear regression.
-
β-Arrestin 2 Recruitment Assay
This assay assesses the recruitment of β-arrestin 2 to the activated δ-opioid receptor, a key step in receptor desensitization and internalization.
Methodology:
-
Cell Culture and Transfection:
-
Cells (e.g., CHO or HEK293) are co-transfected with plasmids encoding for the δ-opioid receptor and a β-arrestin 2 fusion protein (e.g., β-arrestin 2-GFP).
-
-
Assay Procedure:
-
Cells are seeded in microplates and incubated.
-
Cells are then treated with various concentrations of this compound or SNC80.
-
Following incubation, the cells are fixed.
-
-
Imaging and Quantification:
-
The translocation of the β-arrestin 2-GFP from the cytoplasm to the cell membrane is visualized using high-content imaging or confocal microscopy.
-
The ratio of membrane to cytoplasmic fluorescence intensity is quantified.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined.
-
The bias factor is calculated to compare the relative efficacy of a ligand for G-protein activation versus β-arrestin 2 recruitment, using a reference agonist like SNC80.[1]
-
ERK1/ERK2 Phosphorylation Assay
This assay measures the activation of the MAP kinase signaling pathway downstream of receptor activation.
Methodology:
-
Cell Culture and Stimulation:
-
HEK-hDOPr cells are cultured in serum-free media overnight.
-
Cells are then stimulated with this compound or SNC80 for a short period (e.g., 5 minutes).
-
-
Lysis and Protein Quantification:
-
The cells are lysed, and the total protein concentration of the lysates is determined.
-
-
Detection of Phosphorylated ERK1/ERK2:
-
The levels of phosphorylated ERK1/ERK2 are measured using methods such as Western blotting or an AlphaScreen SureFire p-ERK1/2 kit.
-
-
Data Analysis:
-
The amount of phosphorylated ERK is normalized to the total ERK or a loading control.
-
The fold change in phosphorylation relative to an unstimulated control is calculated.
-
Visualizations
Signaling Pathways
Caption: Biased signaling of this compound at the δ-opioid receptor.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Conclusion
The data and experimental findings robustly demonstrate that this compound is a G-protein-biased allosteric agonist at the δ-opioid receptor.[1][2] It potently activates G-protein signaling to a level comparable with the full orthosteric agonist SNC80, while showing negligible recruitment of β-arrestin 2.[1] This biased agonism translates to a lack of significant ERK1/ERK2 phosphorylation and reduced receptor internalization and desensitization.[1] This unique pharmacological profile makes this compound a valuable tool for dissecting the complexities of opioid receptor signaling and holds promise for the development of novel therapeutics with improved safety and efficacy. Further research into the in vivo consequences of this biased signaling is warranted.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
BMS-986187's role in G protein signaling versus β-arrestin recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) that exhibits significant signaling bias.[1][2] This technical guide provides an in-depth analysis of this compound's preferential activation of G protein signaling pathways over β-arrestin recruitment. The document outlines the quantitative pharmacology of this compound, details the experimental protocols for assessing its biased agonism, and presents visual representations of the signaling pathways and experimental workflows involved. This information is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cell signaling, and drug discovery.
Introduction to this compound and Biased Agonism
This compound is a small molecule that acts as an allosteric agonist, or "ago-PAM," at the δ-opioid receptor.[3] Unlike orthosteric agonists that bind to the primary ligand-binding pocket, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and function.[4] this compound has been shown to activate G protein signaling even in the absence of an orthosteric agonist.[3]
A key feature of this compound is its G protein signaling bias. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). In the case of the δ-opioid receptor, the two major signaling cascades are the G protein-mediated pathway, which is typically associated with therapeutic effects like analgesia, and the β-arrestin recruitment pathway, which is often linked to receptor desensitization, internalization, and potentially adverse effects.[5][6] this compound strongly favors the G protein pathway, exhibiting significantly lower potency and efficacy for β-arrestin 2 recruitment.[5][6] This profile makes it a valuable tool for studying the differential consequences of these two pathways and a potential lead compound for developing safer and more effective therapeutics.
Quantitative Pharmacology of this compound
The signaling bias of this compound has been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters of this compound in comparison to the standard balanced δ-opioid receptor agonist, SNC80.
Table 1: Potency (EC50) of this compound and SNC80 in G Protein Activation and β-Arrestin 2 Recruitment Assays
| Compound | G Protein Activation (GTPγS Binding) EC50 (nM) | β-Arrestin 2 Recruitment (Tango Assay) EC50 (µM) |
| This compound | 301 | 579 |
| SNC80 | 19 | Data not consistently reported, but significantly more potent than this compound |
Data compiled from multiple sources.[3]
Table 2: Efficacy (Emax) and Bias Factor of this compound
| Compound | G Protein Activation (GTPγS Binding) Emax (%) | β-Arrestin 2 Recruitment (Tango Assay) Emax (%) | Bias Factor |
| This compound | 92 | Very low, often not reaching saturation | 1787 |
Efficacy is relative to a standard full agonist. The bias factor is a quantitative measure of the preference for one pathway over another.[3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway at the δ-Opioid Receptor
The following diagram illustrates the biased signaling of this compound at the δ-opioid receptor.
Caption: this compound biased signaling at the δ-opioid receptor.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the key steps in the [³⁵S]GTPγS binding assay used to measure G protein activation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Experimental Workflow: PRESTO-Tango β-Arrestin Recruitment Assay
This diagram illustrates the workflow for the PRESTO-Tango assay to quantify β-arrestin recruitment.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of BMS-986187: A Deep Dive into its Molecular Targets
For Immediate Release
WALLINGFORD, CT – Bristol Myers Squibb's investigational compound, BMS-986187, is emerging as a promising therapeutic agent with a unique mechanism of action targeting the delta-opioid receptor (DOR). This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, tailored for researchers, scientists, and drug development professionals. The document synthesizes preclinical findings, outlines key experimental methodologies, and visualizes the compound's engagement with cellular signaling pathways.
Core Therapeutic Target: The Delta-Opioid Receptor
This compound is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR)[1][2]. Unlike traditional agonists that directly activate the receptor at its primary binding site (orthosteric site), this compound binds to a distinct, allosteric site. This binding modulates the receptor's response to endogenous opioids, such as enkephalins, enhancing their natural signaling activity[3]. This mechanism offers the potential for a more nuanced and potentially safer therapeutic profile compared to conventional opioid agonists.
The primary therapeutic areas under investigation for this compound include nervous system disorders, such as depression and pain, as well as gastrointestinal motility disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D)[1][3][4].
A Nuanced Mechanism: G-Protein-Biased Allosteric Agonism
Intriguingly, this compound exhibits properties beyond that of a typical PAM. Studies have demonstrated that it can act as a G-protein-biased allosteric agonist at the DOR[5][6]. This means that even in the absence of an orthosteric agonist, this compound can directly activate the DOR, preferentially signaling through the G-protein pathway while having a minimal effect on the recruitment of β-arrestin 2[5][6]. This biased signaling is a critical feature, as β-arrestin recruitment is often associated with the development of tolerance and other adverse effects of traditional opioids.
The G-protein bias of this compound suggests a novel approach to achieving therapeutic effects with a potentially reduced side-effect profile. By favoring the G-protein pathway, it may be possible to harness the analgesic and antidepressant effects of DOR activation while minimizing receptor desensitization and internalization, which are mediated by β-arrestin[5][6].
Secondary and Off-Target Activities
While the primary focus of this compound is the DOR, some research indicates potential interactions with other opioid receptors. One study has shown that this compound can also act as a PAM at the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), although with a significantly lower affinity (20- to 30-fold higher affinity for DOR and KOR compared to MOR)[7]. However, another study highlights its 100-fold selectivity for DOR over MOR[3]. This suggests a possible conserved allosteric binding site across different opioid receptor types[7]. Further investigation is required to fully elucidate the clinical relevance of these off-target activities.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of the potency, efficacy, and binding characteristics of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | This compound (EC50) | SNC80 (EC50) | Reference |
| GTPγS Binding | HEK-hDOPr membranes | Potency | 301 ± 85 nM | 19 ± 11 nM | [6] |
| GTPγS Binding | Mouse brain homogenates | Potency | 1681 ± 244 nM | 203 ± 31 nM | [6] |
| β-arrestin 2 Recruitment | Clonal cell lines | Potency | Low potency | - | [5] |
| ERK1/ERK2 Phosphorylation | HEK-hDOPr cells | Activity | No significant activation alone | Robust phosphorylation | [6] |
Table 2: In Vitro Binding Affinity of this compound
| Receptor | Parameter | Value | Reference |
| Delta-Opioid Receptor (WT) | KB | ~0.6 μM | [8] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dose | Effect | Reference |
| Castor oil-induced diarrhea | Mouse | 1 mg/kg sc | Significantly delayed time to diarrhea | [3] |
| Novel environment stress-induced hypermotility | Mouse | 1 mg/kg sc | Reduced stress-induced hypermotility | [3] |
| Forced swim test (antidepressant model) | Mouse | - | Produced antidepressant-like effects |
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.
GTPγS Binding Assay
This assay measures the activation of G-proteins, the first step in the signaling cascade following receptor activation.
-
Objective: To determine the potency and efficacy of this compound in activating G-proteins through the delta-opioid receptor.
-
Methodology:
-
Membranes from cells expressing the human delta-opioid receptor (HEK-hDOPr) or mouse brain homogenates are prepared.
-
Membranes are incubated with increasing concentrations of this compound or the standard DOR agonist SNC80 in the presence of GDP and [³⁵S]GTPγS.
-
Activated G-proteins bind to [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data are analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximal response) values.
-
β-Arrestin 2 Recruitment Assay
This assay assesses the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization and internalization.
-
Objective: To evaluate the bias of this compound towards G-protein signaling versus β-arrestin recruitment.
-
Methodology:
-
Clonal cell lines expressing the delta-opioid receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme) are used.
-
Cells are treated with increasing concentrations of this compound.
-
The recruitment of β-arrestin 2 to the receptor is measured by detecting the reporter enzyme's activity.
-
Potency for β-arrestin 2 recruitment is compared to its potency for G-protein activation to determine signaling bias.
-
ERK1/ERK2 Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of DOR activation.
-
Objective: To determine the effect of this compound on the ERK1/ERK2 signaling cascade.
-
Methodology:
-
HEK-hDOPr cells are treated with this compound alone or in combination with an orthosteric agonist.
-
Cell lysates are collected and subjected to Western blotting.
-
Phosphorylated ERK1/ERK2 and total ERK1/ERK2 levels are detected using specific antibodies.
-
The ratio of phosphorylated to total ERK is calculated to determine the extent of pathway activation.
-
Receptor Internalization Assay
This assay quantifies the movement of receptors from the cell surface to the interior of the cell following agonist stimulation.
-
Objective: To assess the ability of this compound to induce delta-opioid receptor internalization.
-
Methodology:
-
Cells expressing a tagged version of the delta-opioid receptor (e.g., FLAG-tagged) are used.
-
Cells are treated with this compound or a known internalizing agonist like SNC80.
-
The amount of receptor remaining on the cell surface is quantified using techniques such as ELISA or flow cytometry with an antibody against the tag.
-
A decrease in surface receptor levels indicates internalization.
-
In Vivo Models of Gastrointestinal Motility
These models are used to assess the therapeutic potential of this compound in treating disorders like IBS-D.
-
Castor Oil-Induced Diarrhea Model:
-
Objective: To evaluate the anti-diarrheal effects of this compound.
-
Protocol: Mice are administered this compound or vehicle subcutaneously. After a set period, castor oil is administered orally to induce diarrhea. The time to the first diarrheal event is recorded.
-
-
Novel Environment Stress-Induced Hypermotility Model:
-
Objective: To assess the effect of this compound on stress-induced colonic hypermotility.
-
Protocol: Mice are treated with this compound or vehicle. They are then placed in a novel, stressful environment. Fecal output is measured over a specific time period as an indicator of gut motility.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BMS986187 | Opioid Receptor | TargetMol [targetmol.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of BMS-986187 in Treating Chronic Pain and Depression: A Technical Whitepaper
A Deep Dive into the Pharmacology of a Novel δ-Opioid Receptor Positive Allosteric Modulator
The δ-opioid receptor (DOR) has long been a target of interest for the development of novel analgesics and antidepressants, offering a potential alternative to traditional µ-opioid receptor agonists with a more favorable side-effect profile. BMS-986187, a potent and selective positive allosteric modulator (PAM) of the DOR, represents a significant advancement in this area.[1] This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its unique mechanism of action and its potential therapeutic applications in chronic pain and depression for researchers, scientists, and drug development professionals.
Core Mechanism: A Biased Allosteric Agonist
This compound is distinguished by its function as a G-protein-biased allosteric agonist of the DOR.[2][3] Unlike orthosteric agonists that bind to the primary receptor site, this compound binds to an allosteric site, modulating the receptor's response to endogenous ligands like enkephalins.[4][5] This allosteric modulation enhances the potency and/or efficacy of orthosteric DOR agonists in cellular assays.[5]
Crucially, this compound exhibits "biased signaling," preferentially activating G-protein signaling pathways over the β-arrestin 2 recruitment pathway.[2][3] This is a key characteristic, as the G-protein pathway is associated with the therapeutic effects of analgesia and mood regulation, while β-arrestin 2 recruitment is often linked to adverse effects such as receptor desensitization, internalization, and the development of tolerance. The G-protein bias of this compound suggests the potential for a sustained therapeutic effect with a reduced liability for tolerance.[2][3]
Quantitative Pharmacology of this compound
The following tables summarize the key in vitro pharmacological data for this compound, highlighting its potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound at the δ-Opioid Receptor
| Parameter | Value | Notes |
| EC50 (DOR PAM) | 30 nM | Half-maximal effective concentration as a DOR positive allosteric modulator.[1] |
| G-protein Activation (EC50) | 301 nM | Concentration for half-maximal G-protein activation.[1] |
| G-protein Activation (Emax) | 92% | Maximum efficacy for G-protein activation relative to a standard agonist.[1] |
| β-arrestin 2 Recruitment (EC50) | 579 µM | Concentration for half-maximal β-arrestin 2 recruitment.[1] |
| Bias Factor | 1787 | A measure of the preference for G-protein signaling over β-arrestin recruitment.[1] |
| µ-Opioid Receptor PAM (EC50) | 3,000 nM | Demonstrates 100-fold selectivity for DOR over MOR.[1] |
Table 2: Effect of this compound on Orthosteric Ligand Affinity
| Orthosteric Ligand | Fold Increase in Affinity | Notes |
| Leu-enkephalin | 32-fold | This compound significantly enhances the binding of the endogenous opioid peptide.[1] |
Signaling Pathway of this compound at the δ-Opioid Receptor
The following diagram illustrates the biased signaling mechanism of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.[2][3]
G-protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins upon receptor stimulation.
-
Cell Culture: Clonal cell lines expressing the δ-opioid receptor are utilized.
-
Membrane Preparation: Cell membranes are prepared and incubated with this compound at varying concentrations.
-
Binding Reaction: [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction. Upon G-protein activation, GDP is exchanged for [³⁵S]GTPγS.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting, which is proportional to the level of G-protein activation.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.
β-arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor.
-
Cell Line: A cell line co-expressing the δ-opioid receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme or fluorescent tag) is used.
-
Ligand Stimulation: Cells are treated with varying concentrations of this compound.
-
Detection: The recruitment of β-arrestin 2 is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence resonance energy transfer - FRET).
-
Data Analysis: Concentration-response curves are plotted to calculate the EC50 for β-arrestin 2 recruitment.
Receptor Phosphorylation and Internalization Assays
These assays assess downstream events often associated with β-arrestin recruitment.
-
Receptor Phosphorylation:
-
Cells expressing the DOR are treated with this compound.
-
Receptors are immunoprecipitated.
-
Phosphorylation status is determined by Western blotting using phospho-specific antibodies.
-
-
Receptor Internalization:
-
Cells with tagged DOR (e.g., fluorescently labeled) are used.
-
Following treatment with this compound, the localization of the receptor is monitored using microscopy or flow cytometry to quantify the movement from the cell surface to intracellular compartments.
-
Experimental Workflow for Characterizing this compound
The diagram below outlines the typical experimental workflow for characterizing a novel compound like this compound.
Preclinical Evidence for Therapeutic Potential
Preclinical studies in animal models have provided evidence for the therapeutic potential of this compound in both chronic pain and depression.[5] By enhancing the endogenous enkephalin system, this compound has been shown to produce analgesic and antidepressant-like effects.[5] This approach of modulating the natural opioid system offers a more nuanced and potentially safer therapeutic strategy compared to overwhelming the system with exogenous, potent orthosteric agonists.
Future Directions and Conclusion
This compound stands out as a promising therapeutic candidate due to its novel mechanism of action as a G-protein-biased positive allosteric modulator of the δ-opioid receptor. Its ability to selectively amplify the endogenous opioid signaling pathway while minimizing the recruitment of β-arrestin 2 suggests a potential for effective treatment of chronic pain and depression with a reduced risk of tolerance and other adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this and other biased allosteric modulators in treating these complex and debilitating conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Exploring the Effects of BMS-986187 on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) that has shown significant effects on gastrointestinal (GI) motility in preclinical studies.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its impact on GI function, with a focus on colonic motility. The information presented herein is intended to support further research and development of DOR-targeting compounds for the management of GI motility disorders.
Introduction
The endogenous opioid system, present throughout the enteric nervous system (ENS), plays a crucial role in regulating various GI functions, including motility.[7] The delta-opioid receptor (DOR), a key component of this system, has emerged as a promising therapeutic target. This compound acts as a PAM at the DOR, enhancing the signaling of endogenous opioids like enkephalins.[1][4] This allosteric modulation offers a nuanced approach to opioid receptor activation, potentially avoiding the side effects associated with traditional orthosteric agonists.[5] This guide summarizes the key preclinical findings on the effects of this compound on gastrointestinal motility, presents the experimental protocols used in these seminal studies, and illustrates the underlying signaling pathways.
Mechanism of Action: A G-Protein-Biased Allosteric Agonist
This compound is a selective positive allosteric modulator of the DOR.[1] It exhibits ago-PAM activity, meaning that in addition to enhancing the effects of endogenous agonists, it can directly activate the receptor, albeit with a bias towards G-protein activation over β-arrestin 2 recruitment.[8] This biased agonism is a critical feature, as it is hypothesized to contribute to a pharmacological profile with reduced receptor internalization and desensitization compared to full agonists.[8]
Signaling Pathway
The binding of this compound to an allosteric site on the DOR potentiates the receptor's response to endogenous enkephalins. This enhanced activation of the DOR, a G-protein coupled receptor (GPCR), primarily leads to the activation of G-proteins.[8] This initiates a downstream signaling cascade that ultimately modulates neuronal activity in the ENS, leading to an inhibition of colonic motility.[1][4] The biased nature of this compound's signaling, favoring the G-protein pathway while minimally engaging the β-arrestin pathway, is a key aspect of its mechanism.[8]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Preclinical studies of opioids and opioid antagonists on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: [³⁵S]GTPγS Binding Assay for the LPA₁ Receptor Agonist BMS-986187
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for conducting a [³⁵S]GTPγS binding assay to characterize the activity of the G protein-coupled receptor (GPCR) agonist BMS-986187 at the lysophosphatidic acid receptor 1 (LPA₁). This functional assay is a cornerstone in GPCR drug discovery, enabling the quantification of agonist-induced G protein activation. The protocol described herein is designed for researchers, scientists, and drug development professionals to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound, or other LPA₁ agonists. Included are methodologies for membrane preparation, the binding assay procedure, data analysis, and visualization of the LPA₁ signaling pathway and experimental workflow.
Introduction
Lysophosphatidic acid receptor 1 (LPA₁) is a GPCR that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to several G protein families, including Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of intracellular signaling cascades.[1][2] These pathways are integral to numerous physiological and pathological processes, making LPA₁ a significant target for therapeutic intervention.
This compound has been identified as a positive allosteric modulator and a G protein-biased agonist, primarily studied at the δ-opioid receptor.[3][4] Its G protein-biased agonism suggests that it preferentially activates G protein signaling pathways over other pathways, such as β-arrestin recruitment, which could translate to a more targeted therapeutic effect with a reduced side-effect profile.[3][4]
The [³⁵S]GTPγS binding assay is a widely used in vitro functional assay that directly measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G protein.[5][6] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the extent of G protein activation stimulated by an agonist.[5][6] This provides a robust and sensitive method for characterizing the pharmacological properties of compounds like this compound at the LPA₁ receptor.
Signaling Pathway
The binding of an agonist, such as this compound, to the LPA₁ receptor induces a conformational change in the receptor. This facilitates the release of GDP from the α-subunit of the associated heterotrimeric G protein and the subsequent binding of GTP. This exchange leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins, initiating a signaling cascade.
LPA₁ Receptor Signaling Pathway
Experimental Protocols
Materials and Reagents
-
Membranes: Crude membrane preparations from cells stably expressing the human LPA₁ receptor (e.g., CHO-hLPA₁ or RH7777-hLPA₁ cells).
-
Agonist: this compound
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/C)
-
Plate Scintillation Counter
Membrane Preparation
-
Culture cells expressing the LPA₁ receptor to ~90% confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via Bradford assay), and store in aliquots at -80°C.[7]
[³⁵S]GTPγS Binding Assay Procedure
The following workflow outlines the steps for conducting the [³⁵S]GTPγS binding assay.
Experimental Workflow for GTPγS Binding Assay
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of assay buffer.
-
25 µL of GDP to a final concentration of 10-30 µM.
-
50 µL of diluted this compound to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). For basal binding, add vehicle control. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
50 µL of the LPA₁ membrane suspension (typically 5-20 µg of protein per well).[8]
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the radioactivity using a plate scintillation counter.[7]
Data Analysis
-
Subtract the counts per minute (CPM) from the non-specific binding wells from all other wells to determine the specific binding.
-
Normalize the data by expressing the specific binding at each this compound concentration as a percentage of the maximal stimulation achieved with a standard full agonist (e.g., LPA) or as a percentage of the maximal response to this compound.
-
Plot the normalized specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).[5]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the [³⁵S]GTPγS binding assay for this compound at the LPA₁ receptor. Please note that the values presented below are for illustrative purposes only and do not represent actual experimental data.
| Compound | Receptor | Parameter | Value | Cell System |
| This compound | Human LPA₁ | EC₅₀ | Hypothetical | CHO-hLPA₁ membranes |
| Eₘₐₓ (% of LPA) | Hypothetical | |||
| LPA (control) | Human LPA₁ | EC₅₀ | Hypothetical | CHO-hLPA₁ membranes |
| Eₘₐₓ | 100% |
Conclusion
The [³⁵S]GTPγS binding assay is a robust and direct method for assessing the functional activity of agonists at the LPA₁ receptor. The detailed protocol and workflows provided in these application notes offer a comprehensive guide for researchers to characterize the potency and efficacy of this compound and other LPA₁ receptor modulators. This assay is a critical tool in the early stages of drug discovery and development for identifying and optimizing novel therapeutic agents targeting the LPA₁ receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring β-Arrestin Recruitment with BMS-986187
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986187 is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[1] It has been identified as a G-protein biased allosteric agonist, exhibiting potent activation of G-protein signaling with significantly lower potency in recruiting β-arrestin 2.[2][3] This characteristic makes the measurement of β-arrestin recruitment a critical step in understanding the signaling profile of this compound and other biased ligands. This document provides detailed protocols for measuring β-arrestin recruitment induced by this compound using commercially available assay technologies.
β-arrestins are intracellular proteins crucial for the desensitization of G-protein coupled receptors (GPCRs), receptor internalization, and initiating G-protein independent signaling pathways.[4] Ligands that selectively activate one pathway over another are termed "biased ligands" and hold therapeutic promise for minimizing on-target side effects.[2][5] Assays that quantify β-arrestin recruitment are therefore essential tools in drug discovery and development.[4][5]
Principle of β-Arrestin Recruitment Assays
Several technologies are available to measure the recruitment of β-arrestin to an activated GPCR.[4][5] A widely used method is the PathHunter® β-arrestin assay (DiscoverX), which is based on enzyme fragment complementation (EFC).[4][6][7] In this system, the GPCR is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon ligand-induced GPCR activation, β-arrestin-EA is recruited to the GPCR-PK, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4][6][7]
Another common technology is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay (Cisbio), which relies on FRET (Förster Resonance Energy Transfer) between a donor and an acceptor molecule. In the context of β-arrestin recruitment, one antibody is labeled with a donor (e.g., Europium cryptate) and another with an acceptor (e.g., d2), both specific to β-arrestin. The recruitment of β-arrestin to the receptor brings these antibodies into close proximity, enabling FRET and the generation of a specific signal.[8][9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key processes involved in β-arrestin recruitment and the general workflow of the assays described.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols: ERK1/ERK2 Phosphorylation Assay with BMS-986187
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and has also been shown to modulate the κ-opioid receptor (KOR).[1][2][3] As a PAM, it can enhance the affinity and/or efficacy of endogenous or exogenous ligands.[2][3][4] Interestingly, this compound can also act as a G-protein biased "ago-PAM," meaning it can directly activate the DOR in the absence of an orthosteric agonist, leading to G-protein signaling with minimal β-arrestin recruitment.[1][5][6]
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is a critical signaling cascade downstream of many G-protein coupled receptors (GPCRs) like the DOR.[7][8] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK1/2 pathway is implicated in various diseases, including cancer.[9] Therefore, assessing the effect of compounds like this compound on ERK1/2 phosphorylation is crucial for understanding their mechanism of action and potential therapeutic applications.
These application notes provide detailed protocols for conducting an in-vitro ERK1/ERK2 phosphorylation assay to evaluate the effects of this compound, both alone and in combination with a known DOR agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the ERK1/2 phosphorylation assay.
Caption: ERK1/ERK2 signaling pathway and the modulatory action of this compound on the δ-Opioid Receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantifying BMS-986187 Allosteric Modulation at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), with subsequent findings indicating it also acts as a PAM at the kappa-opioid receptor (KOR) and, to a lesser extent, the mu-opioid receptor (MOR).[1][2] As a PAM, this compound binds to a site on the receptor topographically distinct from the orthosteric site where endogenous ligands bind.[3][4] This binding modulates the affinity and/or efficacy of orthosteric agonists.[4][5] Notably, this compound can also directly activate the DOR in the absence of an orthosteric agonist, a characteristic referred to as "ago-PAM" activity.[1][3] This document provides detailed protocols for key cell-based assays to quantify the allosteric and agonistic effects of this compound on the delta-opioid receptor.
Signaling Pathways of the Delta-Opioid Receptor
The delta-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory G protein (Gi/o) pathway upon activation. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effectors, including ion channels and kinases like extracellular signal-regulated kinase (ERK). Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. This compound has been shown to be a G protein-biased allosteric agonist, potently activating G protein signaling with minimal recruitment of β-arrestin 2.[3][6]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity at the delta-opioid receptor from various cell-based assays.
| Assay Type | Parameter | Value | Cell Line | Orthosteric Agonist | Reference |
| Allosteric Modulator Activity | |||||
| ERK Phosphorylation | log αβ | 1.03 ± 0.25 | hDOR expressing cells | Leu-enkephalin | [7] |
| Receptor Binding | Affinity (pKB) | 5.50 ± 0.51 | 3HA-hDOR | Leu-enkephalin | [7] |
| Receptor Binding | Affinity (KB) | ~0.6 µM | WT hDOR | SNC-80 | [5] |
| Functional Cooperativity | β | ~12 | WT hDOR | SNC-80 | [5] |
| Direct Agonist (Ago-PAM) Activity | |||||
| G Protein Activation (GTPγ³⁵S) | EC₅₀ | 301 ± 85 nM | HEK-hDOPr | N/A | [3] |
| G Protein Activation (GTPγ³⁵S) | Eₘₐₓ | 92% (relative to SNC80) | HEK-hDOPr | N/A | [1] |
| β-Arrestin 2 Recruitment | EC₅₀ | 579 µM (extrapolated) | HTLA cells | N/A | [3] |
| Selectivity | |||||
| MOR PAM Activity | EC₅₀ | 3,000 nM | MOR expressing cells | N/A | [1] |
| Selectivity | Fold Selectivity (DOR over MOR) | 100-fold | Recombinant cell lines | N/A | [1][7] |
Experimental Protocols
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream effector of DOR activation, to quantify the potentiation of an orthosteric agonist's effect by this compound.
Experimental Workflow:
Protocol:
-
Cell Culture: Seed human delta-opioid receptor (hDOR) expressing cells (e.g., HEK293 or CHO cells) into 96-well plates at a density of 50,000 cells per well and allow them to adhere.[5]
-
Serum Starvation: After 6 hours, replace the growth medium with a serum-free medium and incubate the cells overnight.[5]
-
Ligand Preparation: Prepare serial dilutions of the orthosteric agonist (e.g., SNC-80 or Leu-enkephalin) in the absence and presence of fixed concentrations of this compound.
-
Cell Treatment: Stimulate the cells with the prepared ligand solutions for 5 minutes at 37°C in a 5% CO₂ incubator.[4][5]
-
Lysis and Detection: Terminate the reaction by removing the media and lysing the cells. Process the samples using a commercial p-ERK1/2 detection kit, such as the AlphaScreen SureFire p-ERK1/2 kit, following the manufacturer's instructions.[4][5]
-
Data Analysis: Measure the fluorescence signal using a suitable plate reader. Plot the concentration-response curves for the orthosteric agonist in the presence and absence of this compound. The leftward shift in the EC₅₀ of the orthosteric agonist indicates positive allosteric modulation. The degree of modulation can be quantified using the operational model of allosterism.[4][7]
GTPγ³⁵S Binding Assay
This assay directly measures the activation of G proteins by the DOR and is used to quantify the direct agonist ("ago-PAM") activity of this compound.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare membranes from HEK293 cells expressing hDOR or from mouse brain homogenates.[3]
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 30 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of this compound, and 0.05 nM [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Eₘₐₓ for its direct agonist activity.[3]
β-Arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated DOR, providing a measure of a compound's potential for inducing receptor desensitization and internalization. It is particularly useful for assessing the signaling bias of this compound.
Experimental Workflow:
Protocol:
-
Cell Transfection: Use a commercially available β-arrestin recruitment assay system, such as the PRESTO-TANGO assay. Transfect HTLA cells with a plasmid encoding for a FLAG-tagged human delta-opioid receptor fused to a transcription factor (hDOPr-TANGO).[3]
-
Cell Plating: Plate the transfected cells in 96-well plates at a density of 15,000 cells per well.[3]
-
Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound.[3]
-
Incubation: Incubate the plates for 48 hours.[3]
-
Detection: Add a luciferase substrate solution (e.g., One-Glo) to each well and measure the resulting luminescence using a plate reader.[3]
-
Data Analysis: Plot the luminescence signal as a function of this compound concentration. A dose-dependent increase in luminescence indicates β-arrestin 2 recruitment. The potency (EC₅₀) can be determined from the concentration-response curve.[3]
Conclusion
The cell-based assays described provide a robust framework for quantifying the allosteric modulation and direct agonism of this compound at the delta-opioid receptor. By employing these protocols, researchers can thoroughly characterize the pharmacological properties of this compound and other allosteric modulators, contributing to a deeper understanding of their therapeutic potential. The notable G protein signaling bias of this compound, as revealed by these assays, highlights the potential for developing functionally selective drugs with improved therapeutic profiles.[3][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Efficacy Testing of a Selective TYK2 Inhibitor in Mouse Models of Psoriasis
Important Note for Researchers: The compound BMS-986187 is identified in scientific literature as a positive allosteric modulator of the δ-opioid and κ-opioid receptors.[1] The query for an in vivo study design targeting autoimmune and inflammatory pathways characteristic of a TYK2 inhibitor suggests a likely reference to BMS-986165 , commercially known as Deucravacitinib (B606291) . Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[2][3][4] This document provides detailed protocols and application notes based on the established mechanism and preclinical evaluation of Deucravacitinib (BMS-986165) as the appropriate agent for this research context.
Introduction and Mechanism of Action
Deucravacitinib represents a novel class of immunomodulators through its unique mechanism of action. Unlike pan-JAK inhibitors that target the conserved catalytic domain of Janus kinases, Deucravacitinib binds to the regulatory (pseudokinase) domain of TYK2.[3][5] This allosteric inhibition locks the TYK2 protein in an inactive conformation, thereby blocking downstream signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated diseases.[3][6] Specifically, Deucravacitinib potently inhibits the signaling pathways of Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[7][8] These cytokines are central to the inflammatory cascade that drives keratinocyte hyperproliferation and immune cell infiltration in psoriatic lesions.[9][10]
The targeted inhibition of TYK2-mediated signaling provides a strong rationale for its evaluation in preclinical mouse models that recapitulate key aspects of psoriatic inflammation.
TYK2 Signaling Pathway Inhibition by Deucravacitinib
Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.
In Vivo Study Design: Imiquimod-Induced Psoriasis Model
The imiquimod (B1671794) (IMQ)-induced psoriasis model is a widely used, robust, and reproducible acute inflammatory model that mirrors key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia (acanthosis), inflammatory cell infiltration, and dependence on the IL-23/IL-17 axis.[11][12]
Materials and Animals
-
Animals: 8-10 week old female C57BL/6 or BALB/c mice.
-
Psoriasis Induction Agent: 5% Imiquimod cream (e.g., Aldara®).
-
Test Article: Deucravacitinib (BMS-986165).
-
Vehicle Control (for Test Article): To be determined based on the formulation of Deucravacitinib (e.g., 0.5% HPMC/0.25% Tween 80 in purified water).
-
Positive Control: Topical corticosteroid (e.g., 0.05% Clobetasol propionate) or an anti-IL-23 antibody.[13]
-
Sham Control: Vehicle cream without imiquimod.
Experimental Groups
| Group | N | Treatment | Induction Agent | Administration Route |
| 1 | 8 | Sham Control (Vehicle Cream) | None (Sham) | Topical |
| 2 | 8 | Vehicle Control (for Deucravacitinib) | 5% Imiquimod Cream | Oral Gavage |
| 3 | 8 | Deucravacitinib (Low Dose, e.g., 7.5 mg/kg BID) | 5% Imiquimod Cream | Oral Gavage |
| 4 | 8 | Deucravacitinib (Mid Dose, e.g., 15 mg/kg BID) | 5% Imiquimod Cream | Oral Gavage |
| 5 | 8 | Deucravacitinib (High Dose, e.g., 30 mg/kg BID) | 5% Imiquimod Cream | Oral Gavage |
| 6 | 8 | Positive Control (e.g., Topical Clobetasol) | 5% Imiquimod Cream | Topical |
Note: Doses are illustrative and should be optimized based on prior pharmacokinetic/pharmacodynamic data. Preclinical studies have shown efficacy with doses ranging from 15 to 30 mg/kg twice daily (BID) in mouse models.[13]
Experimental Workflow Diagram
Caption: General experimental workflow for the imiquimod-induced psoriasis mouse model.
Detailed Experimental Protocols
Protocol 3.1: Induction of Psoriasis-Like Skin Inflammation
-
Animal Preparation: Anesthetize mice and shave a 2x3 cm area on the dorsal skin. Allow at least 24 hours for recovery before the first application.
-
Baseline Measurements: Record the body weight and ear thickness (using a digital caliper) of each mouse.
-
Imiquimod Application: From Day 0 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear of mice in Groups 2-6.[11]
-
Sham Application: Apply an equivalent amount of vehicle cream to the mice in Group 1.
Protocol 3.2: Drug Administration
-
Deucravacitinib Administration: Prepare fresh formulations of Deucravacitinib daily. From Day 0 to Day 6, administer the assigned dose orally via gavage twice daily (approximately 12 hours apart) to mice in Groups 3, 4, and 5.
-
Vehicle Administration: Administer the vehicle solution to Group 2 mice following the same schedule.
-
Positive Control Administration: Apply the positive control agent (e.g., Clobetasol) topically to the inflamed skin of Group 6 mice daily from Day 0 to Day 6.
Protocol 3.3: Efficacy Assessment and Monitoring
-
Daily Clinical Scoring: From Day 0 to Day 7, monitor mice daily for:
-
Body Weight: To assess systemic toxicity.
-
Skin and Ear Thickness: Measure with a digital caliper.
-
Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and thickness of the dorsal skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of the three scores constitutes the daily cumulative PASI score.[14]
-
Protocol 3.4: Sample Collection and Ex Vivo Analysis
-
Euthanasia and Tissue Collection: On Day 7, euthanize all mice. Collect blood (for serum cytokine analysis), the treated ear, and dorsal skin biopsies.
-
Histology: Fix a portion of the skin and ear tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Gene Expression Analysis (qPCR): Snap-freeze a portion of the skin tissue in liquid nitrogen. Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of key inflammatory genes (e.g., Il17a, Il23a, Il12b, Tnf, Defb4).[15]
-
Flow Cytometry: Digest a portion of the skin to create a single-cell suspension. Use flow cytometry to quantify the infiltration of immune cell populations, such as T cells (CD4+, CD8+), neutrophils, and dendritic cells.[16]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Efficacy Endpoints (Day 7)
| Group | Treatment | Mean Epidermal Thickness (µm) ± SEM | Mean Ear Thickness (mm) ± SEM | Mean Cumulative PASI Score ± SEM |
| 1 | Sham Control | Value | Value | Value |
| 2 | Vehicle + IMQ | Value | Value | Value |
| 3 | Deucravacitinib (Low) | Value | Value | Value |
| 4 | Deucravacitinib (Mid) | Value | Value | Value |
| 5 | Deucravacitinib (High) | Value | Value | Value |
| 6 | Positive Control + IMQ | Value | Value | Value |
Table 2: Biomarker Modulation in Skin Tissue (Day 7)
| Group | Treatment | Il17a Fold Change vs. Vehicle | Il23a Fold Change vs. Vehicle | Defb4 (β-defensin) Fold Change vs. Vehicle |
| 1 | Sham Control | Value | Value | Value |
| 2 | Vehicle + IMQ | 1.0 | 1.0 | 1.0 |
| 3 | Deucravacitinib (Low) | Value | Value | Value |
| 4 | Deucravacitinib (Mid) | Value | Value | Value |
| 5 | Deucravacitinib (High) | Value | Value | Value |
| 6 | Positive Control | Value | Value | Value |
Conclusion
This detailed protocol provides a framework for the in vivo evaluation of Deucravacitinib (BMS-986165) in a clinically relevant mouse model of psoriasis. The study design incorporates macroscopic clinical scoring, histological analysis, and molecular biomarker assessments to provide a comprehensive understanding of the compound's efficacy and mechanism of action. The selective inhibition of TYK2 is expected to result in a dose-dependent reduction in skin inflammation, epidermal thickness, and the expression of key pathogenic cytokines, confirming its therapeutic potential for immune-mediated skin diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 8. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. omnihealthpractice.com [omnihealthpractice.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. imavita.com [imavita.com]
- 13. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Antidepressant Effects of BMS-986187 using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a positive allosteric modulator (PAM) of the delta-opioid receptor (DOPr), a promising target for novel antidepressant therapies.[1][2] Unlike traditional orthosteric agonists, PAMs like this compound bind to a distinct site on the receptor, enhancing the effects of endogenous opioids such as enkephalins.[1] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in animal models, notably in the forced swim test (FST).[1] These effects are mediated through the DOPr, as they are blocked by the DOPr antagonist naltrindole (B39905) and are absent in DOPr knockout mice.[1] This document provides a detailed protocol for utilizing the FST to assess the antidepressant potential of this compound and similar compounds.
Data Presentation
While specific quantitative data for this compound in the FST from full peer-reviewed publications are not yet widely available, the following table presents representative data from studies on other DOPr agonists to illustrate the expected outcomes. The data demonstrates a dose-dependent decrease in immobility time, indicative of an antidepressant-like effect.
Table 1: Representative Antidepressant-Like Effects of Delta-Opioid Receptor Agonists in the Rodent Forced Swim Test
| Treatment Group | Dose | N (per group) | Mean Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | - | 10 | 180 ± 15 | - |
| This compound (hypothetical) | 1 mg/kg | 10 | 145 ± 12 | 19.4% |
| This compound (hypothetical) | 3 mg/kg | 10 | 110 ± 10 | 38.9% |
| This compound (hypothetical) | 10 mg/kg | 10 | 85 ± 8 | 52.8% |
| Positive Control (e.g., Imipramine) | 20 mg/kg | 10 | 90 ± 9 | 50.0% |
Note: The data for this compound is hypothetical and for illustrative purposes only, based on typical results for DOPr agonists. Values are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Forced Swim Test (FST) Protocol for Rodents
This protocol is adapted from standard FST procedures used to screen for antidepressant efficacy.
1. Animals:
-
Male mice (e.g., C57BL/6J strain) or rats (e.g., Sprague-Dawley strain) are commonly used.
-
Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow at least one week for acclimatization to the housing facility before any experimental procedures.
2. Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm height x 15 cm diameter for mice; 45 cm height x 20 cm diameter for rats).
-
The cylinder should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm for mice; 30 cm for rats).
-
A video camera should be positioned to record the session for later analysis.
3. Experimental Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Individually place each animal into the swim cylinder for a 15-minute period.
-
This session promotes the development of immobility on the subsequent test day.
-
After 15 minutes, remove the animal, gently dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session
-
Administer this compound, a vehicle control, or a positive control antidepressant (e.g., imipramine) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal individually into the swim cylinder for a 6-minute test session.
-
Record the entire session using the video camera.
-
After the 6-minute session, remove the animal, dry it, and return it to its home cage.
-
The water in the cylinder should be changed between animals.
-
4. Data Analysis:
-
Score the video recordings for the last 4 minutes of the 6-minute test session.
-
A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
-
The primary measure of antidepressant-like effect is a significant decrease in the duration of immobility.
-
Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the forced swim test for assessing antidepressant effects.
Hypothesized Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). It is a G-protein biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin 2 pathway.[2] This biased agonism may contribute to its therapeutic effects while potentially reducing side effects associated with β-arrestin recruitment. The antidepressant-like effects of DOPr agonists have been linked to the activation of downstream signaling cascades, including the PI3K-Akt-mTOR pathway, which is crucial for neuroplasticity and synaptic function.
Caption: Hypothesized signaling of this compound leading to antidepressant effects.
References
Application Notes and Protocols: Utilizing Radioligand Binding Assays to Characterize the Cooperativity of BMS-986187 at the δ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain, depression, and other neurological disorders.[1][2][3] As a PAM, this compound binds to a site on the receptor that is topographically distinct from the orthosteric site where endogenous and exogenous agonists bind.[1][4][5] This allosteric binding modulates the affinity and/or efficacy of orthosteric ligands.[1][2][3][5] Furthermore, this compound has been identified as a G-protein-biased allosteric agonist, capable of directly activating G-protein signaling pathways in the absence of an orthosteric agonist, while demonstrating low efficacy in recruiting β-arrestin 2.[1][6]
These application notes provide detailed protocols for utilizing radioligand binding assays to investigate the allosteric cooperativity of this compound with orthosteric ligands at the δ-opioid receptor.
Signaling Pathways
The δ-opioid receptor, upon activation by an orthosteric agonist, initiates intracellular signaling cascades primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling, such as the activation of the ERK1/2 pathway. This compound, as a G-protein-biased agonist, preferentially activates the G-protein pathway over β-arrestin recruitment.[1][6]
Data Presentation
The following tables summarize key quantitative data for this compound and relevant ligands for the δ-opioid receptor.
Table 1: Binding Affinity and Cooperativity of this compound
| Parameter | Value | Receptor System | Reference |
| EC50 | 30 nM | δ-opioid receptor | [2][3] |
| pKB | 6.02 (~1 µM) | δ-opioid receptor | [7] |
| Binding Cooperativity (α) with SNC-80 | ~1 (Neutral) | Wild-Type δ-opioid receptor | [5] |
| Functional Cooperativity (β) with SNC-80 | ~12 | Wild-Type δ-opioid receptor | [5] |
| Selectivity | 100-fold for δ over μ-opioid receptor | Opioid Receptors | [2][3] |
Table 2: Properties of Common Radioligands for the δ-Opioid Receptor
| Radioligand | Ligand Type | Target | Key Characteristics |
| [3H]DPDPE | Agonist | δ-opioid receptor | Highly selective peptide agonist. |
| [3H]Diprenorphine | Antagonist | Non-selective Opioid Receptors | Binds to μ, δ, and κ receptors. |
| [3H]Naltrindole | Antagonist | δ-opioid receptor | Selective antagonist. |
Experimental Protocols
I. Membrane Preparation from Cells Expressing δ-Opioid Receptors
This protocol describes the preparation of cell membranes for use in radioligand binding assays.
Materials:
-
Cells stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors
-
Storage Buffer: Lysis buffer containing 10% sucrose
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
Procedure:
-
Culture cells to confluency.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C.
II. Radioligand Saturation Binding Assay
This assay is performed to determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Prepared cell membranes
-
Radioligand (e.g., [3H]DPDPE)
-
Unlabeled selective δ-opioid receptor ligand for determining non-specific binding (e.g., naltrindole)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add a known amount of membrane protein (e.g., 20-50 µg) and the corresponding concentration of radioligand.
-
For non-specific binding wells, add the membrane protein, radioligand, and a high concentration of the unlabeled ligand (e.g., 10 µM naltrindole).
-
Bring the final volume in each well to 250 µL with Assay Buffer.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Bmax and Kd.
III. Radioligand Competition Binding Assay to Determine Cooperativity
This assay measures the ability of this compound to modulate the binding of a radiolabeled orthosteric ligand.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]DPDPE at its Kd value) to all wells.
-
Add increasing concentrations of this compound to the wells.
-
To a separate set of wells, add a fixed concentration of a known orthosteric agonist (e.g., SNC80) in addition to the radioligand and increasing concentrations of this compound.
-
Initiate the binding reaction by adding a known amount of membrane protein to each well.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled orthosteric ligand).
-
Incubate, filter, and measure radioactivity as described in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Analyze the data using an allosteric ternary complex model to determine the binding affinity of this compound (KB) and the binding cooperativity factor (α) between this compound and the orthosteric ligand. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates neutral cooperativity.
-
IV. Functional Assay (e.g., [35S]GTPγS Binding) to Determine Functional Cooperativity
This assay measures the effect of this compound on the potency and efficacy of an orthosteric agonist in stimulating G-protein activation.
Materials:
-
Prepared cell membranes
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
Orthosteric agonist (e.g., SNC80)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-incubate membranes with GDP (e.g., 10 µM) on ice.
-
Prepare serial dilutions of the orthosteric agonist.
-
Prepare solutions of this compound at various fixed concentrations (and a vehicle control).
-
In a 96-well plate, add the pre-incubated membranes, increasing concentrations of the orthosteric agonist, and a fixed concentration of this compound (or vehicle).
-
Initiate the assay by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the [35S]GTPγS binding against the log concentration of the orthosteric agonist in the absence and presence of different concentrations of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the orthosteric agonist.
-
Analyze the data using an operational model of allosterism to quantify the functional cooperativity factor (β). A value of β > 1 indicates that this compound potentiates the efficacy of the orthosteric agonist.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the allosteric modulatory properties of this compound at the δ-opioid receptor. By employing a combination of radioligand binding and functional assays, researchers can quantitatively determine the binding and functional cooperativity of this compound, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antinociceptive Effects of BMS-986187
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). It also functions as a direct G-protein biased allosteric agonist at the DOR.[1] This mechanism suggests its potential as a therapeutic agent for managing chronic pain and depression.[1] As a PAM, this compound enhances the activity of endogenous opioids, which may offer a safer therapeutic window compared to traditional orthosteric opioid agonists.[2]
These application notes provide detailed protocols for evaluating the antinociceptive effects of this compound in various preclinical animal models of pain. The selected models are designed to assess the compound's efficacy in inflammatory, neuropathic, and visceral pain states.
Mechanism of Action: Delta-Opioid Receptor Modulation
This compound binds to an allosteric site on the DOR, distinct from the binding site of endogenous opioid peptides (orthosteric site). This binding potentiates the signaling of endogenous ligands like enkephalins. Furthermore, this compound can directly activate the DOR, preferentially signaling through G-protein pathways with minimal recruitment of β-arrestin 2.[1] This biased agonism is hypothesized to contribute to its therapeutic effects while potentially reducing the adverse effects associated with conventional opioid agonists.[1][3]
Figure 1: Simplified signaling pathway of the Delta-Opioid Receptor (DOR) modulated by this compound.
Animal Models for Antinociceptive Evaluation
The following sections detail protocols for three distinct and widely used animal models to assess the antinociceptive properties of this compound: the Formalin Test (inflammatory pain), the Chronic Constriction Injury model (neuropathic pain), and the Acetic Acid-Induced Writhing Test (visceral pain).
Inflammatory Pain: The Formalin Test
The formalin test is a model of tonic pain that has two distinct phases. The first phase (0-5 minutes) is characterized by acute nociception due to direct chemical stimulation of nociceptors. The second phase (15-40 minutes) involves a combination of peripheral inflammation and central sensitization. This biphasic nature allows for the differentiation of analgesic effects on acute versus tonic inflammatory pain.[4][5]
Figure 2: Experimental workflow for the formalin test.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
2.5% formalin solution in saline
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Microsyringe for formalin injection
-
Timer
Procedure:
-
Habituation (Day -1): Place each mouse individually into an observation chamber for 60 minutes to allow for acclimatization to the testing environment.[4]
-
Drug Administration (Day 0): Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The dose and pre-treatment time should be determined from pilot studies.
-
Acclimation: Following drug administration, place the mice back into the observation chambers for a 20-30 minute acclimation period.[6]
-
Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw using a microsyringe.[6]
-
Observation and Scoring: Immediately after the injection, return the mouse to the chamber and start a timer. Record the cumulative time the animal spends licking or flinching the injected paw.
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) | % Inhibition (Phase II) |
| Vehicle | - | 10 | 0% | ||
| This compound | X | 10 | |||
| This compound | Y | 10 | |||
| This compound | Z | 10 | |||
| Positive Control | - | 10 |
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms such as mechanical allodynia and thermal hyperalgesia.[7][8] The model involves loose ligation of the sciatic nerve, leading to a partial nerve injury and subsequent development of persistent pain-like behaviors.[8][9]
References
- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 6. 4.3. Formalin Test [bio-protocol.org]
- 7. Chronic Constriction Injury Model [bio-protocol.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying G Protein Bias of BMS-986187
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the G protein bias of BMS-986187, a known G protein-biased allosteric agonist of the δ-opioid receptor.[1][2] The protocols detailed below, along with the corresponding data interpretation guidelines, will enable researchers to thoroughly characterize the functional selectivity of this compound and others like it.
This compound acts as a positive allosteric modulator and, notably, as a direct allosteric agonist at the δ-opioid receptor, preferentially activating Gαi/o protein signaling pathways over the recruitment of β-arrestin 2.[1][3] This biased signaling profile makes it a valuable tool for studying the physiological consequences of selective G protein pathway activation and a lead compound for the development of safer and more effective therapeutics.
Key Signaling Pathways of this compound at the δ-Opioid Receptor
This compound modulates the δ-opioid receptor, which primarily couples to inhibitory G proteins of the Gαi/o family. Activation of these pathways leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In contrast, its engagement of the β-arrestin pathway, which is involved in receptor desensitization and internalization, is significantly weaker.[3] This disparity in pathway activation is the foundation of its G protein bias.
Caption: this compound signaling at the δ-opioid receptor.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity at the δ-opioid receptor from various functional assays. These values highlight the compound's potency and efficacy in activating G protein signaling versus β-arrestin recruitment.
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Cell System | Agonist | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Reference |
| HEK293 cells expressing human δ-opioid receptor | This compound | 301 ± 85 | 99 ± 6 | [3] |
| Mouse brain homogenates | This compound | 1681 ± 244 | ~138 | [3] |
| HEK293 cells expressing human δ-opioid receptor | SNC80 (reference) | 19 ± 11 | 100 | [3] |
| Mouse brain homogenates | SNC80 (reference) | 203 ± 31 | 100 | [3] |
Table 2: β-Arrestin 2 Recruitment (PRESTO-Tango Assay)
| Cell System | Agonist | EC₅₀ (µM) | Eₘₐₓ (% of SNC80) | Reference |
| HTLA cells with hDOR-TANGO | This compound | 579 (extrapolated) | Very low | [4] |
| HTLA cells with hDOR-TANGO | SNC80 (reference) | 0.353 ± 0.141 | 100 | [4] |
Table 3: Bias Factor Calculation
| Comparison | Reference Agonist | Bias Factor (towards G protein) | Reference |
| GTPγS vs. β-arrestin 2 | SNC80 | 82 | [3] |
Experimental Protocols
Detailed protocols for the key assays used to quantify the G protein bias of this compound are provided below.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[5][6]
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes expressing the δ-opioid receptor
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS
-
This compound and a reference agonist (e.g., SNC80)
-
Unlabeled GTPγS
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
A solution of GDP (final concentration typically 10-30 µM).
-
Varying concentrations of this compound or the reference agonist.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all other readings. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET assays are live-cell assays that monitor the interaction between Gα and Gβγ subunits.[7] A common format involves fusing a luciferase (e.g., Renilla luciferase, Rluc) to the Gα subunit and a fluorescent protein (e.g., Venus) to the Gγ subunit.[8] Upon G protein activation and subsequent dissociation of the Gα and Gβγ subunits, the BRET signal decreases.
References
- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells [jove.com]
- 8. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986187 solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BMS-986187 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format addresses common issues and provides troubleshooting guidance for laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro experimental use is Dimethyl Sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
A2: this compound is commercially available in a pre-dissolved format at a concentration of 10 mM in DMSO. This indicates good solubility at this concentration. While the maximum solubility has not been explicitly reported in publicly available literature, solutions at 10 mM are readily achievable.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the solid compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound. Ensure the solution is thoroughly mixed by vortexing or brief sonication until the compound is fully dissolved.
Q4: What are the recommended storage conditions for this compound DMSO stock solutions?
A4: To ensure the stability and integrity of your this compound stock solution, it is crucial to follow proper storage procedures. Key recommendations include:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Moisture: Use anhydrous DMSO and store in tightly sealed vials to minimize the absorption of atmospheric moisture, which can affect compound stability.
Q5: How long can I store this compound stock solutions in DMSO?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | 1. The compound's solubility limit was exceeded during initial dissolution. 2. The solution was not fully dissolved before freezing. 3. Water may have been absorbed into the DMSO, reducing solubility. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. Ensure the compound is fully dissolved before the initial freezing. 3. Use anhydrous DMSO and store with desiccant. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the stock solution due to improper storage or prolonged storage time. 2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of your stock solution using an appropriate analytical method if possible. 3. Always include appropriate positive and negative controls in your experiments. |
| Difficulty dissolving the compound in DMSO. | 1. The compound may require gentle warming or sonication to fully dissolve. 2. The purity of the DMSO may be insufficient. | 1. Warm the solution to 37°C and vortex. Brief sonication can also be applied. 2. Use high-purity, anhydrous DMSO. |
Experimental Protocols
Protocol for the Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound: 470.61 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway and Experimental Workflow
This compound is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). It enhances the signaling of endogenous or exogenous orthosteric agonists. The simplified signaling pathway below illustrates the mechanism of action.
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on agonist-induced cellular responses.
Optimizing BMS-986187 concentration for in vitro experiments
Welcome to the technical support center for BMS-986187. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1][2] This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous ligands like enkephalins.[3][4] By binding to this allosteric site, it enhances the affinity and/or efficacy of orthosteric agonists.[3][4] Interestingly, this compound can also act as a direct allosteric agonist, activating the receptor even in the absence of an orthosteric ligand, a characteristic referred to as an "ago-PAM".[5][6]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits significant selectivity for the δ-opioid receptor. It has been reported to be 100-fold more selective for the DOR over the μ-opioid receptor (MOR).[6][7] It also acts as a PAM at the κ-opioid receptor (KOR), with an affinity 20- to 30-fold higher than for the MOR.[6][8] It is not a PAM for the nociceptin (B549756) receptor.[6]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific cell type and assay. However, based on its reported potency, a good starting point for a dose-response curve would be a logarithmic dilution series ranging from 1 nM to 10 µM.[9] For many cell-based assays, concentrations in the range of 10 nM to 1 µM are likely to show significant effects.[1][6]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM) and store it at -20°C or -80°C, protected from light.[1][9][10] For experiments, dilute the stock solution into your aqueous culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9][11][12]
Q5: What are the downstream signaling pathways activated by this compound?
A5: this compound, by modulating the δ-opioid receptor, influences several downstream signaling pathways. It has been shown to be a G-protein biased agonist, potently activating G-protein signaling while having a much lower potency for recruiting β-arrestin 2.[5][6][13] This biased signaling can lead to the activation of pathways such as the inhibition of adenylyl cyclase and the phosphorylation of extracellular signal-regulated kinases (ERK).[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Test a higher concentration range, up to 10 µM or higher, to establish a full dose-response curve.[9] |
| Compound instability in media. | Prepare fresh dilutions from your stock solution for each experiment. Although generally stable, prolonged incubation in media at 37°C could lead to degradation.[11] | |
| Low or absent δ-opioid receptor expression in the cell line. | Confirm the expression of the δ-opioid receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. | |
| Presence of an orthosteric antagonist. | Ensure that no components of your assay medium are acting as antagonists at the δ-opioid receptor. | |
| High background signal or cytotoxicity | Solvent toxicity. | Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control (media with the same DMSO concentration) to assess its effect.[9][11][12] |
| Compound precipitation. | This compound is hydrophobic. Upon dilution into aqueous media, it may precipitate. Visually inspect for precipitation. If observed, try lowering the final concentration or using a solubilizing agent like a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), ensuring it doesn't interfere with your assay.[12][14] | |
| Off-target effects. | At very high concentrations (>10 µM), small molecules can exhibit off-target effects. Try to use the lowest effective concentration.[15] Consider using a structurally unrelated DOR PAM to confirm that the observed effect is on-target.[11] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, confluency, and serum batches. Regularly check for mycoplasma contamination.[11] |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[9] | |
| Pipetting errors. | Ensure accurate pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| β-arrestin recruitment (PAM mode) | CHO-OPRD1 | EC50 | 48 nM | [1] |
| β-arrestin recruitment (PAM mode) | CHO-OPRM1 | EC50 | 2 µM | [1] |
| δ-opioid receptor PAM | - | EC50 | 30 nM | [6] |
| μ-opioid receptor PAM | - | EC50 | 3 µM | [1][6] |
| G protein activation (ago-PAM) | HEK-hDOPr | EC50 | 301 nM | [6][13] |
| β-arrestin recruitment (ago-PAM) | - | EC50 | 579 µM | [6] |
| δ-opioid receptor binding affinity | - | KB | ~0.6 µM | [3] |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM) to cover a wide range. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 5 minutes for rapid signaling events like ERK phosphorylation, or longer for other endpoints).[3][4]
-
Assay Measurement: Perform the specific assay to measure the desired endpoint (e.g., cAMP levels, β-arrestin recruitment, or ERK phosphorylation).
Protocol 2: ERK1/2 Phosphorylation Assay
-
Cell Culture: Seed cells (e.g., FlpIn CHO cells stably expressing the human δ-opioid receptor) into 96-well plates at 50,000 cells per well and allow them to adhere for 6 hours.[3][4]
-
Serum Starvation: Serum-starve the cells overnight to reduce basal ERK phosphorylation.[3][4]
-
Ligand Stimulation: Stimulate the cells with varying concentrations of this compound (and/or an orthosteric agonist like SNC-80) for 5 minutes at 37°C in 5% CO₂.[3][4]
-
Lysis and Detection: Terminate the reaction by removing the media and lysing the cells. Process the samples using a commercially available p-ERK1/2 detection kit (e.g., AlphaScreen SureFire) according to the manufacturer's instructions.[3][4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BMS986187 | Opioid Receptor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.biomol.com [resources.biomol.com]
Troubleshooting inconsistent results in BMS-986187 experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving BMS-986187, a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). The following question-and-answer format directly addresses specific issues to ensure experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing variable potentiation of our primary agonist's effect by this compound. What could be the cause?
A1: Inconsistent potentiation is a common challenge and can stem from several factors. This compound's effect is known to be dependent on the specific orthosteric agonist used, a phenomenon termed "probe dependence".[1][2] The degree of positive allosteric modulation can vary significantly between different primary agonists.
Troubleshooting Steps:
-
Agonist Selection: Ensure you are using a consistent batch and source of the orthosteric agonist. If comparing results across different agonists (e.g., SNC-80 vs. leu-enkephalin), expect different levels of potentiation.[3][4]
-
Concentration of Orthosteric Agonist: The concentration of the primary agonist can influence the observed effect of this compound. It is recommended to use a concentration of the orthosteric agonist at or near its EC20 to observe the most robust potentiation.[5]
-
Receptor Expression Levels: Fluctuations in δ-opioid receptor expression levels across cell batches or tissue preparations can lead to variability. Perform quality control to ensure consistent receptor expression.
Q2: this compound is showing direct agonist activity in our assays, even without a primary agonist. Is this expected?
A2: Yes, this is an established characteristic of this compound. It is not only a PAM but also a G-protein biased allosteric agonist, sometimes referred to as an "ago-PAM".[6][7][8] This means it can directly activate G-protein signaling pathways in the absence of an orthosteric agonist.[6][8]
Troubleshooting Steps:
-
Control Experiments: Always include a control group treated with this compound alone to quantify its intrinsic agonist activity.
-
Assay-Specific Effects: The degree of direct agonism can vary depending on the signaling pathway being measured. For instance, it shows potent G-protein activation but is a very weak recruiter of β-arrestin 2.[6][8]
Q3: We are seeing off-target effects in our experiments. Could this compound be acting on other receptors?
A3: While this compound is selective for the δ-opioid receptor, it also acts as a PAM at the κ-opioid receptor (KOR) and, to a lesser extent, the μ-opioid receptor (MOR).[7][9]
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the expression of DOR, KOR, and MOR in your experimental system (cell line or tissue).
-
Selective Antagonists: Use selective antagonists for KOR and MOR to determine if the observed off-target effects are mediated by these receptors. For DOR, naltrindole (B39905) can be used as an antagonist.[10]
-
Dose-Response Curves: Generate full dose-response curves. Off-target effects may only become apparent at higher concentrations of this compound.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative parameters of this compound from the literature.
| Parameter | Value | Receptor | Assay/Context |
| EC50 (as a PAM) | 30 nM | δ-Opioid Receptor | Potentiation of DOR agonists |
| EC50 (G protein activation) | 301 nM | δ-Opioid Receptor | Direct agonist activity |
| EC50 (β-arrestin recruitment) | 579 µM | δ-Opioid Receptor | Weak direct agonist activity |
| Affinity (pKB) | ~6.02 (~1 µM) | δ-Opioid Receptor | --- |
| Selectivity | ~100-fold for DOR over MOR | --- | PAM activity |
| Fold-increase in affinity | 32-fold | δ-Opioid Receptor | For leu-enkephalin |
Experimental Protocols
1. ERK1/2 Phosphorylation Assay
This protocol is adapted from methodologies described in the literature for assessing G-protein coupled receptor activation.[3]
-
Cell Seeding: Plate cells expressing the δ-opioid receptor in 96-well plates and allow them to adhere.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Treat cells with this compound alone or in combination with an orthosteric agonist for 5 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect phosphorylated ERK1/2 using a suitable assay kit (e.g., AlphaScreen SureFire).
2. GTPγS Binding Assay
This assay measures G-protein activation and is a common method to characterize the agonist properties of compounds like this compound.[8]
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the δ-opioid receptor.
-
Assay Buffer: Use a buffer containing GDP to keep G-proteins in an inactive state.
-
Ligand Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Scintillation Counting: Separate bound from free [35S]GTPγS and quantify the amount of bound radioactivity using a scintillation counter.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the δ-opioid receptor.
General Experimental Workflow
Caption: A general workflow for in vitro experiments with this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of BMS-986187 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of BMS-986187 in cellular assays. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1][2][3] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like enkephalins bind. As a PAM, it can enhance the affinity and/or efficacy of orthosteric DOR agonists.[1][3] Interestingly, this compound can also act as a G-protein biased allosteric agonist, meaning it can directly activate G-protein signaling pathways in the absence of an orthosteric agonist, while having a very low capacity to recruit β-arrestin 2.[2][4][5]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no publicly available comprehensive off-target screening data for this compound against a broad panel of kinases, ion channels, or other G-protein coupled receptors (GPCRs) unrelated to the opioid receptor family. The known "off-target" effects are primarily its activity on other opioid receptor subtypes. While it shows approximately 100-fold selectivity for the δ-opioid receptor over the μ-opioid receptor (MOR), it also acts as a PAM at both the MOR and the κ-opioid receptor (KOR), albeit with lower affinity.[2] The affinity for DOR and KOR is reported to be about 20- to 30-fold higher than for MOR.[2] A minor, uncharacterized G-protein activation has been observed in brain tissue from DOR knockout mice, suggesting a very low level of activity at a non-δ-receptor target.[5]
Q3: Can this compound exhibit agonist activity on its own?
A3: Yes, this compound can display intrinsic agonist activity, a characteristic referred to as "ago-PAM" activity.[2] This is particularly evident in assays that measure G-protein activation, such as GTPγS binding or adenylyl cyclase inhibition, where it can produce a response even without an orthosteric agonist present.[6] However, its agonist activity in β-arrestin recruitment assays is very low.[2][5]
Q4: What is meant by "biased agonism" in the context of this compound?
A4: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. This compound is a G-protein biased agonist at the δ-opioid receptor.[4][5] This means it potently activates G-protein signaling pathways but is very inefficient at recruiting β-arrestin 2, a protein involved in receptor desensitization and internalization.[4][5] This property may have therapeutic implications, potentially separating desired effects from unwanted side effects.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity in Control Wells (No Orthosteric Agonist)
-
Potential Cause: As an "ago-PAM," this compound has intrinsic agonist activity, especially in G-protein signaling assays.
-
Troubleshooting Steps:
-
Confirm the observation: Run a full dose-response curve of this compound alone in your assay to characterize its intrinsic efficacy and potency.
-
Assay selection: Be aware that assays measuring downstream signaling events that are highly amplified (e.g., cAMP inhibition) are more likely to show this ago-PAM activity.[6]
-
Data analysis: When assessing its PAM activity, ensure you subtract the response of this compound alone from the response in the presence of the orthosteric agonist.
-
Issue 2: Inconsistent Potentiation of the Orthosteric Agonist
-
Potential Cause 1: Probe Dependence: The magnitude of the allosteric effect of a PAM can depend on the specific orthosteric agonist being used.
-
Troubleshooting Steps:
-
Test multiple agonists: If possible, test this compound with different orthosteric agonists (e.g., a peptide like Leu-enkephalin and a small molecule like SNC80) to characterize any probe dependence.[6]
-
-
Potential Cause 2: Suboptimal Assay Conditions: The observed potentiation can be sensitive to assay conditions.
-
Troubleshooting Steps:
-
Optimize agonist concentration: Use a concentration of the orthosteric agonist that gives a submaximal response (e.g., EC20) to allow for a clear window to observe potentiation.
-
Check cell density and health: Ensure consistent cell plating and healthy cells, as receptor expression levels can influence the magnitude of the response.
-
Issue 3: Cytotoxicity Observed at High Concentrations
-
Potential Cause: While specific cytotoxicity data for this compound is not widely available, high concentrations of any small molecule can lead to off-target effects and cell death.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range where this compound is non-toxic to your specific cell line.
-
Limit maximum concentration: In your functional assays, use concentrations of this compound that are well below the determined cytotoxic threshold.
-
Vehicle control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not contributing to cytotoxicity.
-
Quantitative Data Summary
The following table summarizes the known activity of this compound at different opioid receptors based on publicly available data.
| Receptor | Assay Type | Parameter | Value | Reference |
| δ-Opioid Receptor (DOR) | β-arrestin recruitment (PAM activity) | EC50 | 30 nM | [1] |
| δ-Opioid Receptor (DOR) | G-protein activation (agonist activity) | EC50 | 301 nM | [2] |
| δ-Opioid Receptor (DOR) | G-protein activation (agonist activity) | Emax | 92% | [2] |
| δ-Opioid Receptor (DOR) | β-arrestin recruitment (agonist activity) | EC50 | 579 µM | [2] |
| μ-Opioid Receptor (MOR) | PAM activity | EC50 | 3,000 nM | [2] |
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS
-
This compound and orthosteric agonist
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of this compound and the orthosteric agonist.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
This compound and/or orthosteric agonist (or vehicle)
-
Diluted cell membranes
-
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPCR, often using enzyme fragment complementation technology that produces a chemiluminescent signal.
Materials:
-
Cells stably co-expressing the opioid receptor fused to a peptide tag and β-arrestin fused to an enzyme acceptor.
-
Cell plating medium
-
Assay medium (serum-free)
-
This compound and orthosteric agonist
-
Detection reagents (including substrate for the enzyme)
-
White, opaque 96- or 384-well plates
Procedure:
-
Seed the cells in white, opaque plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and the orthosteric agonist in assay medium.
-
Remove the plating medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C in a CO₂ incubator for 90 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a plate reader.
Visualizations
Caption: G-Protein signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected agonist activity.
References
- 1. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Managing BMS-986187 storage and handling to maintain potency
For researchers, scientists, and drug development professionals utilizing BMS-986187, maintaining its potency through proper storage and handling is critical for reproducible and accurate experimental outcomes. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the integrity of your this compound supply.
Storage and Handling Guidelines
Proper storage of this compound is crucial to prevent degradation and maintain its biological activity. The compound is available in both lyophilized/powder and solvent forms.
Summary of Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Keep desiccated[2]. |
| +4°C | Refer to manufacturer's CoA | Short-term storage may be possible. | |
| In Solvent (DMSO) | -80°C | 6 months to 1 year[1][3] | Protect from light[3]. |
| -20°C | Up to 1 month[2][3] | Protect from light. Aliquot to avoid multiple freeze/thaw cycles[2]. |
Experimental Protocols
Reconstitution of Lyophilized this compound
To ensure accurate and consistent concentrations, follow this detailed protocol for reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which could affect the compound's stability.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[4]
-
Stock Solution Preparation:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required volume of DMSO based on the mass of this compound provided in the vial. The molecular weight of this compound is approximately 470.6 g/mol .[2][3]
-
Carefully add the calculated volume of DMSO to the vial.
-
To aid dissolution, sonication or warming the solution to 60°C may be beneficial.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months to 1 year).[1][3]
-
Properly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
-
Visualizing the Workflow
A logical workflow for handling and storing this compound is essential to maintain its potency.
Caption: Workflow for this compound Storage and Preparation.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: If you are having trouble dissolving the compound, you can try gently warming the solution up to 60°C or using sonication to aid dissolution.[3] Ensure that your DMSO is of high purity and anhydrous, as hygroscopic DMSO can negatively impact solubility.[3]
Q2: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A loss of potency can be attributed to several factors:
-
Improper Storage: Storing the solution at a temperature higher than recommended or for longer than the suggested duration can lead to degradation. For long-term storage, -80°C is preferable to -20°C.[1][3]
-
Light Exposure: this compound solutions should be protected from light, as exposure can cause photodegradation.[3]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound. It is highly recommended to aliquot the stock solution into single-use vials to avoid this.[2]
Q3: Can I store my this compound stock solution at 4°C?
A3: While some suppliers suggest storing the solid compound at +4°C, it is generally not recommended for solutions.[4] For reconstituted solutions, storage at -20°C or -80°C is necessary to maintain stability and prevent loss of potency.[1][2][3]
Q4: What is the recommended shipping condition for this compound?
A4: Shipping conditions can vary. Some suppliers ship the compound at room temperature for domestic transit, while others may use blue ice.[1][3] Upon receipt, it is crucial to immediately transfer the compound to the recommended storage conditions as outlined in the summary table.
Q5: Are there alternative solvents to DMSO for this compound?
A5: While DMSO is the most commonly recommended solvent with documented solubility data, one source mentions solubility in DMF and a DMF:PBS (pH 7.2) mixture (1:2 ratio) at 0.33 mg/ml.[5] However, for optimal and reliable results, adhering to the manufacturer's recommendation of DMSO is advised. If using alternative solvents, it is essential to perform small-scale solubility and stability tests first.
References
Interpreting unexpected data from BMS-986187 functional assays
Technical Support Center: BMS-986187 Functional Assays
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a positive allosteric modulator (PAM), but we are observing receptor activation even without an orthosteric agonist. Is this expected?
A1: Yes, this is an expected behavior for this compound. While it is a positive allosteric modulator (PAM), it also functions as a G-protein-biased allosteric agonist.[1][2] This means it can directly bind to an allosteric site on the δ-opioid receptor (DOR) and activate it, particularly leading to G-protein activation, in the complete absence of an orthosteric ligand.[1][2] This dual "ago-PAM" activity has been demonstrated in various assays, including GTPγS binding and adenylyl cyclase inhibition.[1][3]
Q2: Our assay shows strong G-protein activation (e.g., GTPγS binding) with this compound, but we see very weak or no β-arrestin 2 recruitment and minimal ERK1/2 phosphorylation. Is there an issue with our assay?
A2: This is unlikely to be an assay issue and is a key characteristic of this compound's pharmacology. The compound is a G-protein-biased agonist, meaning it preferentially activates G-protein signaling pathways over the β-arrestin 2 pathway.[1][2] Studies have shown that while this compound is potent in activating G-proteins, it has very low potency for recruiting β-arrestin 2.[1][2] Consequently, downstream effects that are heavily dependent on β-arrestin, such as significant receptor internalization and certain pathways of ERK1/2 phosphorylation, are weak or absent when stimulated by this compound alone.[1]
Q3: The magnitude of potentiation by this compound seems to vary depending on which orthosteric agonist we use. Why is this happening?
A3: This phenomenon is known as "probe dependence" and is a feature of many allosteric modulators. The ability of this compound to modulate the affinity and/or efficacy of an orthosteric agonist can differ depending on the specific agonist used.[3][4] For example, its modulatory effects on peptidic agonists like Leu-enkephalin may differ from its effects on small-molecule agonists like SNC80 or TAN-67.[4][5] Therefore, it is crucial to be consistent with the choice of orthosteric agonist when comparing results across experiments.
Q4: We are having trouble with the solubility of this compound at higher concentrations in our aqueous assay buffer. What is the recommended solubility limit?
A4: While specific solubility limits depend on the exact buffer composition, researchers have noted challenges at high concentrations. For instance, in a PRESTO-TANGO β-arrestin 2 recruitment assay, the limit of solubility for this compound was reported to be 100 μM.[1] It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent like DMSO and then dilute them into the final aqueous assay buffer, ensuring the final solvent concentration is low and consistent across all conditions to avoid vehicle effects.
Q5: Could this compound be interacting with other opioid receptors in our system?
A5: this compound is highly selective for the δ-opioid receptor (DOR).[3] However, some studies indicate that it can also act as a PAM at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), although its affinity for these receptors is approximately 20- to 30-fold lower than for DOR.[6] If you are using very high concentrations of this compound or your system has a high expression of MOR or KOR, off-target effects are possible. It is advisable to conduct experiments using selective antagonists for MOR and KOR to rule out these effects if they are a concern.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No potentiation of orthosteric agonist observed. | 1. Probe Dependence: The chosen orthosteric agonist may not be sensitive to modulation by this compound.[3][4] 2. Assay Insensitivity: The assay may not be sensitive enough to detect allosteric modulation. | 1. Test this compound with a different orthosteric agonist (e.g., SNC80, Leu-enkephalin).[5] 2. Optimize assay conditions (e.g., cell density, incubation time). Ensure the concentration of the orthosteric agonist is at its EC20 or EC50 to best observe potentiation. |
| High background signal in agonist-only wells. | Intrinsic Agonist Activity: this compound has inherent agonist activity at the DOR.[1][3] | This is expected. Quantify this "ago-PAM" activity by running a concentration-response curve of this compound alone. This activity should be subtracted from the potentiated response if you are trying to isolate the PAM effect. |
| Inconsistent results between G-protein and β-arrestin assays. | Biased Agonism: This is the defining feature of this compound.[1][2] Strong G-protein signaling with weak β-arrestin recruitment is the expected outcome. | This is not an error. Report the results as evidence of biased signaling. This is a key finding for this compound.[2] |
| Cell toxicity or other unexpected effects at high concentrations. | 1. Solubility Issues: The compound may be precipitating out of solution.[1] 2. Off-target Effects: At high concentrations, this compound may interact with other receptors like MOR or KOR.[6] | 1. Visually inspect solutions for precipitation. Lower the maximum concentration or adjust the vehicle (e.g., DMSO) concentration. 2. Use selective antagonists for other potential targets to confirm the effect is DOR-mediated. Perform a cell viability assay (e.g., MTT, Trypan Blue). |
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound from various functional assays.
Table 1: Agonist Activity of this compound at the δ-Opioid Receptor
| Assay Type | Cell Line | Parameter | This compound | SNC80 (Full Agonist) | Reference |
| GTPγ³⁵S Binding | HEK-hDOPr | EC₅₀ (nM) | 301 ± 85 | 19 ± 11 | [1] |
| GTPγ³⁵S Binding | Mouse Brain Homogenates | EC₅₀ (nM) | 1681 ± 244 | 203 ± 31 | [1] |
| β-arrestin 2 Recruitment | PRESTO-TANGO Assay | EC₅₀ (µM) | ~579 (extrapolated) | Not specified | [1] |
| Efficacy (vs. SNC80) | |||||
| GTPγ³⁵S Binding | HEK-hDOPr | Eₘₐₓ (% of SNC80) | 99 ± 6% | 100% | [1] |
Table 2: Allosteric Modulator Activity of this compound
| Assay Type | Orthosteric Agonist | Parameter | Value | Reference |
| ERK Phosphorylation | Leu-enkephalin | Fold-shift in EC₅₀ | Concentration-dependent increase in potency | [3] |
| Radioligand Binding | SNC80 | Binding Cooperativity (α) | ~1 (Neutral) | [4] |
| Functional Assay | SNC80 | Functional Cooperativity (β) | ~12 (Positive) | [4] |
Detailed Experimental Protocols
1. GTPγ³⁵S Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Materials:
-
HEK cells expressing human DOR (HEK-hDOPr)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS
-
This compound and orthosteric ligands (e.g., SNC80)
-
Scintillation vials and fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
-
Methodology:
-
Membrane Preparation: Homogenize HEK-hDOPr cells in ice-cold Membrane Preparation Buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, add membrane protein (10-20 µg per well), GDP (to a final concentration of 10-30 µM), and varying concentrations of this compound or other test ligands.
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against ligand concentration to determine EC₅₀ and Eₘₐₓ values.
-
2. β-Arrestin 2 Recruitment Assay (e.g., PRESTO-TANGO)
This assay measures the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
-
Materials:
-
Cells co-expressing a tagged DOR and a β-arrestin-reporter fusion protein (e.g., tTA transcription factor).
-
Cell culture medium
-
This compound and other ligands
-
Luciferase substrate
-
Luminometer
-
-
Methodology:
-
Cell Plating: Seed the engineered cells in a 96-well plate and allow them to adhere overnight.
-
Ligand Stimulation: Treat the cells with varying concentrations of this compound or a control agonist (like SNC80) for a specified period (e.g., several hours to overnight, as this is a transcriptional assay).
-
Assay Development: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of β-arrestin 2 recruited to the receptor.
-
Data Analysis: Normalize the data to a positive control (e.g., a known full agonist) and plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ.
-
3. ERK1/2 Phosphorylation Assay (e.g., AlphaScreen SureFire)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event following the activation of some GPCR signaling pathways.
-
Materials:
-
Cells expressing DOR
-
Serum-free medium
-
This compound and other ligands
-
AlphaScreen SureFire p-ERK1/2 kit (or similar proximity-based assay kit)
-
Alpha-enabled plate reader
-
-
Methodology:
-
Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, starve the cells by replacing the growth medium with serum-free medium for at least 4 hours or overnight to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Stimulate the cells with this compound or other ligands for a short period, typically 5-10 minutes at 37°C.[5]
-
Cell Lysis: Remove the stimulation medium and add the lysis buffer provided in the kit.
-
Assay Procedure: Transfer the lysate to a 384-well plate. Add the AlphaScreen acceptor and donor beads as per the manufacturer's protocol.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERK1/2. Plot the signal against ligand concentration to generate dose-response curves.
-
Visualizations
Caption: Biased signaling pathway of this compound at the δ-opioid receptor.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
How to control for BMS-986187's partial agonist activity in PAM assays
This technical support guide provides troubleshooting and frequently asked questions for researchers working with positive allosteric modulators (PAMs) that also exhibit partial agonist activity, often referred to as "ago-PAMs".
Clarification on BMS-986187
Initial Query: How to control for this compound's partial agonist activity in mGluR5 PAM assays.
Clarification: Current scientific literature primarily identifies this compound as a potent positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), where it also demonstrates G-protein biased agonist activity (an "ago-PAM").[1][2][3][4][5] It is not characterized as a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
However, the experimental principles for controlling for partial agonist activity are broadly applicable. This guide will therefore address the challenge of working with mGluR5 ago-PAMs, using established examples from the literature.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a pure PAM and an ago-PAM?
A pure Positive Allosteric Modulator (PAM) has no or minimal intrinsic activity on its own but enhances the effect of an orthosteric agonist (like glutamate for mGluR5) by increasing the agonist's binding affinity or efficacy.[6][7][8] An ago-PAM, on the other hand, can both enhance the effect of an orthosteric agonist and directly activate the receptor, albeit often partially, in the absence of the orthosteric agonist.[9] Compounds like VU0424465 and VU0360172 are examples of molecules that exhibit ago-PAM activity at mGluR5.[10]
Q2: Why is it critical to control for the partial agonist activity of an mGluR5 modulator?
Controlling for partial agonist activity is crucial for several reasons:
-
Accurate Potentiation Measurement: Intrinsic agonist activity can confound the measurement of potentiation, leading to an overestimation of the PAM effect.
-
Understanding Mechanism of Action: Differentiating between direct activation and potentiation is key to characterizing the compound's true pharmacological profile.
-
Translational Relevance: The level of intrinsic agonism can have significant implications for in vivo effects and potential side effects. Excessive mGluR5 activation by ago-PAMs has been linked to adverse effects in preclinical studies.[11]
Q3: Can the level of receptor expression in my cell line affect the observed agonist activity of a PAM?
Yes, the expression level of the receptor can significantly influence whether a PAM behaves as a pure PAM or an ago-PAM.[9] In cell lines with high levels of mGluR5 expression, some compounds are more likely to show agonist activity, whereas they may act as pure PAMs in systems with lower, more physiologically relevant receptor expression levels.[8][9]
Troubleshooting Guide
Issue 1: My putative mGluR5 PAM shows activity in the absence of glutamate.
-
Problem: The compound is likely an allosteric agonist or an ago-PAM.
-
Solution: To quantify the intrinsic agonist activity, perform a concentration-response curve of the compound alone. This will determine its EC50 (potency) and Emax (maximal efficacy) as an agonist.[6] This data is essential to subtract from or compare against the potentiation data.
Issue 2: I am not sure if my compound is a PAM or just a partial agonist.
-
Problem: The observed effect could be simple additive agonism rather than allosteric potentiation.
-
Solution: A key experiment is to test the compound in the presence of a fixed, low concentration of an orthosteric agonist (e.g., an EC20 concentration of glutamate).[6][12] A true PAM will produce a synergistic effect, resulting in a response significantly greater than the sum of the responses to the agonist and the compound when applied alone.
Issue 3: How can I separate the effect on agonist potency (affinity) from the effect on efficacy (maximal response)?
-
Problem: A PAM can shift the agonist's EC50 (potency), increase its Emax (efficacy), or both.[8][13]
-
Solution: Perform a full concentration-response curve for the orthosteric agonist (e.g., glutamate or a selective agonist like DHPG) in the absence and presence of a fixed concentration of your PAM.
Data Presentation
The following tables summarize hypothetical data from experiments designed to characterize an mGluR5 ago-PAM ("Compound X").
Table 1: Intrinsic Agonist Activity of Compound X Assay: Intracellular Calcium Mobilization in HEK293-mGluR5 cells.
| Concentration of Compound X (nM) | Response (% of Max Glutamate Response) |
| 0.1 | 1.5 |
| 1 | 2.1 |
| 10 | 5.8 |
| 100 | 15.2 |
| 1000 | 25.0 |
| 10000 | 26.1 |
| EC50 | 250 nM |
| Emax | 26% |
Table 2: Potentiation of Glutamate Response by Compound X Assay: Intracellular Calcium Mobilization with a fixed EC20 concentration of Glutamate.
| Concentration of Compound X (nM) | Response (% of Max Glutamate Response) |
| 0.1 | 22.1 |
| 1 | 38.5 |
| 10 | 65.4 |
| 100 | 89.7 |
| 1000 | 98.2 |
| 10000 | 99.1 |
| EC50 | 8.5 nM |
| Emax | ~100% |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This functional assay is used to measure Gq-coupled GPCR activation, such as mGluR5, which leads to an increase in intracellular calcium ([Ca2+]i).
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orthosteric agonist (Glutamate).
-
Test compound (e.g., this compound analogue for mGluR5).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate mGluR5-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.[12]
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compound and the orthosteric agonist in Assay Buffer.
-
Assay Execution:
-
To measure intrinsic agonist activity: Add varying concentrations of the test compound to the cells and measure the fluorescence response over time.
-
To measure PAM activity: Add varying concentrations of the test compound to the cells, incubate for a designated period (e.g., 2-5 minutes), and then add a fixed, sub-maximal (EC20) concentration of glutamate.[14] Measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in [Ca2+]i. Normalize the data to the maximal response induced by a saturating concentration of glutamate. Calculate EC50 and Emax values using a nonlinear regression curve fit.[16]
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following mGluR5 activation. Some ago-PAMs show bias towards this pathway.[11]
Materials:
-
Primary cortical neurons or mGluR5-expressing cell lines.
-
Serum-free media.
-
Orthosteric agonist (Glutamate or DHPG).
-
Test compound.
-
Lysis buffer.
-
Antibodies: Primary antibodies against phosphorylated ERK1/2 (pERK) and total ERK1/2. Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detection system (e.g., Western blot apparatus, ELISA reader).
Methodology:
-
Cell Culture and Starvation: Culture cells to desired confluency, then serum-starve for 4-6 hours prior to the experiment to reduce basal pERK levels.[4]
-
Stimulation:
-
Agonist mode: Treat cells with varying concentrations of the test compound for a short period (e.g., 5-10 minutes).
-
PAM mode: Pre-incubate cells with the test compound for 5 minutes, then stimulate with an EC20 concentration of glutamate for 5 minutes.
-
-
Lysis: Immediately terminate the stimulation by washing with ice-cold PBS and adding lysis buffer.
-
Detection (Western Blot Example):
-
Determine total protein concentration for each lysate.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for pERK and total ERK.
-
Incubate with the appropriate secondary antibody.
-
Visualize bands and quantify the pERK/total ERK ratio.
-
-
Data Analysis: Normalize the pERK/total ERK ratio to the vehicle control. Plot concentration-response curves to determine EC50 and Emax values.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. pnas.org [pnas.org]
- 9. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental artifacts when working with BMS-986187
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing experimental artifacts when working with BMS-986187, a potent and selective positive allosteric modulator (PAM) and G-protein-biased agonist of the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1] It binds to a site on the receptor that is distinct from the binding site of endogenous ligands (orthosteric site). This binding enhances the affinity and/or efficacy of orthosteric agonists like leu-enkephalin.[2][3][4] Additionally, this compound can directly activate the receptor in the absence of an orthosteric agonist, a characteristic referred to as "ago-PAM" activity.[1]
Q2: What is meant by "G-protein biased agonism" of this compound?
A2: this compound is a G-protein biased agonist.[5][6][7] This means that it preferentially activates the G-protein signaling pathway over the β-arrestin 2 recruitment pathway.[5][7] This biased signaling can lead to a pharmacological profile distinct from non-biased agonists and is an important consideration when interpreting experimental data.[5][8] For instance, this compound shows potent G-protein activation but has a low potency for recruiting β-arrestin 2.[5][7]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits selectivity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) over the μ-opioid receptor (MOR).[1] It has been reported to have approximately 100-fold selectivity for potentiating DOR over MOR.[1] It is not a PAM for the nociceptin (B549756) receptor.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: Based on available information, this compound is typically dissolved in DMSO to prepare stock solutions. For long-term storage, it is recommended to store the lyophilized powder at -20°C. In solution, it should be stored at -20°C and used within one month to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue/Artifact | Potential Cause | Recommended Solution |
| High variability in experimental results | Probe Dependence: The modulatory effect of this compound can vary significantly depending on the orthosteric agonist used.[4] | Characterize the effect of this compound with multiple orthosteric agonists (e.g., SNC80, leu-enkephalin) to understand the probe-dependent nature of its activity in your specific assay. Report the orthosteric agonist used in all experiments. |
| Cell Line Specific Effects: The expression levels of the target receptor and downstream signaling components can differ between cell lines, leading to varied responses. | Confirm the expression of the δ-opioid receptor in your chosen cell line. Consider using multiple cell lines to validate key findings. | |
| Unexpected or lack of activity | Compound Precipitation: this compound may have limited solubility in aqueous solutions, leading to precipitation and a lower effective concentration. | Ensure complete solubilization of the compound in DMSO before diluting in aqueous buffers. Visually inspect solutions for any signs of precipitation. Consider performing a solubility test in your experimental buffer. |
| Incorrect Assay Conditions: As a PAM, the activity of this compound is dependent on the presence of an orthosteric agonist (unless evaluating its ago-PAM activity). | When testing for PAM activity, ensure the presence of an appropriate concentration (e.g., EC20) of an orthosteric agonist. For ago-PAM activity, ensure no orthosteric agonist is present. | |
| Misinterpretation of signaling data | Biased Agonism: Interpreting results without considering the G-protein bias of this compound can lead to incorrect conclusions about its overall activity.[5] | When assessing the functional effects of this compound, it is crucial to use assays that measure both G-protein signaling (e.g., GTPγS binding, cAMP inhibition) and β-arrestin recruitment. This will provide a more complete picture of its pharmacological profile. |
| Potential off-target effects | High Concentrations: At high concentrations, the selectivity of this compound for DOR/KOR over MOR may decrease, potentially leading to off-target effects. | Use the lowest effective concentration of this compound possible. Determine a full dose-response curve to identify the optimal concentration range for your experiments. Include appropriate controls, such as testing the effect of this compound in cells that do not express the target receptor. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Receptor | Orthosteric Agonist | Parameter | Value | Reference |
| DOR PAM Activity | δ-Opioid Receptor | - | EC50 | 30 nM | [1] |
| G-protein Signaling (Ago-PAM) | δ-Opioid Receptor | - | EC50 | 301 nM | [1] |
| β-arrestin Recruitment (Ago-PAM) | δ-Opioid Receptor | - | EC50 | 579 µM | [1] |
| MOR PAM Activity | μ-Opioid Receptor | - | EC50 | 3,000 nM | [1] |
Experimental Protocols
Protocol 1: GTPγS Binding Assay to Measure G-Protein Activation
This protocol is adapted from studies characterizing the G-protein biased agonism of this compound.[7]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the δ-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and [35S]GTPγS in an assay buffer.
-
Compound Addition: Add varying concentrations of this compound (for ago-PAM activity) or a fixed concentration of an orthosteric agonist (e.g., SNC80) with varying concentrations of this compound (for PAM activity).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
This protocol is based on methods used to assess the biased agonism of this compound.[7]
-
Cell Culture: Use a cell line engineered to express the δ-opioid receptor fused to a component of a reporter system (e.g., PathHunter β-Arrestin assay).
-
Compound Addition: Plate the cells in a 96-well plate and add varying concentrations of this compound or a reference agonist.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the data and use non-linear regression to determine EC50 and Emax values.
Visualizations
Caption: Signaling pathway of this compound at the δ-opioid receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to δ-Opioid Receptor Activation: BMS-986187 vs. SNC80
For Researchers, Scientists, and Drug Development Professionals
The δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for managing chronic pain and depression.[1][2] This guide provides a detailed comparison of two key research compounds that activate the DOR: BMS-986187, a novel positive allosteric modulator and biased agonist, and SNC80, a well-established orthosteric agonist. We will delve into their distinct mechanisms of action, signaling profiles, and the experimental data that underpins our current understanding of these molecules.
At a Glance: Key Differences
| Feature | This compound | SNC80 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) & Allosteric Agonist | Orthosteric Agonist |
| Binding Site | Allosteric site on the DOR | Orthosteric binding pocket of the DOR |
| Signaling Bias | G protein-biased | Generally considered a full agonist, but can recruit β-arrestin |
| β-Arrestin Recruitment | Very low potency | Recruits β-arrestin |
| Receptor Internalization | Low | Induces receptor internalization |
| Therapeutic Potential | Potential for improved therapeutic profile with fewer side effects | Efficacy demonstrated in preclinical models, but potential for convulsions at high doses |
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key pharmacological parameters of this compound and SNC80 at the δ-opioid receptor, based on data from various in vitro assays.
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G proteins, the primary downstream signaling event for many GPCRs.
| Compound | Cell Type/Tissue | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Reference |
| This compound | HEK-hDOPr cell membranes | 301 ± 85 | 99 ± 6 | [2] |
| Mouse brain homogenates | 1681 ± 244 | ~138 | [2] | |
| SNC80 | HEK-hDOPr cell membranes | 19 ± 11 | 100 | [2] |
| Mouse brain homogenates | 203 ± 31 | 100 | [2] |
Table 2: β-Arrestin 2 Recruitment
β-arrestin recruitment is a key pathway involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.
| Compound | Assay System | EC₅₀ (μM) | Reference |
| This compound | HTLA cells with hDOR-TANGO | 579 | [3] |
| SNC80 | Not explicitly quantified in the same study, but shown to be potent. |
Table 3: Potentiation of Orthosteric Agonist (Leu-enkephalin) Affinity
As a PAM, this compound can enhance the binding and/or efficacy of endogenous or exogenous orthosteric ligands.
| Compound | Effect on Leu-enkephalin | Fold-Increase in Affinity | Reference |
| This compound | Increases affinity for the DOR | 32 | [3] |
Signaling Pathways and Mechanisms of Action
This compound and SNC80 activate the δ-opioid receptor through fundamentally different mechanisms, leading to distinct downstream signaling profiles.
SNC80: The Orthosteric Agonist
SNC80 binds to the same site as the endogenous opioid peptides (the orthosteric site). This binding event induces a conformational change in the receptor, leading to the activation of both G protein-dependent and β-arrestin-dependent signaling pathways.
This compound: The G Protein-Biased Allosteric Agonist
This compound binds to a topographically distinct site on the DOR, known as an allosteric site.[4] From this site, it can act in two ways:
-
Positive Allosteric Modulator (PAM): It can enhance the binding and/or efficacy of an orthosteric agonist like SNC80 or the endogenous ligand Leu-enkephalin.[3][5]
-
Allosteric Agonist: It can directly activate the receptor in the absence of an orthosteric ligand.[1][2]
Crucially, the activation of the DOR by this compound is heavily biased towards the G protein signaling pathway, with very weak engagement of the β-arrestin pathway.[1][2][3] This "biased agonism" is a key feature that distinguishes it from SNC80 and is thought to be responsible for a potentially improved side effect profile, as β-arrestin recruitment is often associated with receptor desensitization, tolerance, and certain adverse effects.
Caption: Comparative signaling pathways of SNC80 and this compound at the δ-opioid receptor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize this compound and SNC80.
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein activation.
-
Principle: Inactive G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the extent of G protein activation.
-
General Protocol:
-
Prepare cell membranes or tissue homogenates expressing the δ-opioid receptor.
-
Incubate the membranes with varying concentrations of the test compound (this compound or SNC80) in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, the reaction is stopped, and the membranes are collected by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data are analyzed to determine the EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay (e.g., PathHunter™ or TANGO Assay)
These are cell-based assays designed to measure the interaction of β-arrestin with an activated GPCR.
-
Principle: These assays often utilize enzyme complementation (e.g., β-galactosidase in PathHunter™) or a transcription factor-based reporter system (TANGO). When the agonist activates the receptor, a β-arrestin fusion protein is recruited to the receptor. This brings the two parts of the enzyme or the transcription factor into proximity, generating a measurable signal (e.g., chemiluminescence or fluorescence).[6]
-
General Protocol:
-
Use a cell line engineered to co-express the δ-opioid receptor fused to a component of the reporter system and β-arrestin fused to the complementary component.
-
Plate the cells and treat with a range of concentrations of the test compound.
-
After an incubation period, add the substrate for the reporter enzyme.
-
Measure the resulting signal (e.g., luminescence) using a plate reader.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of β-arrestin recruitment.
-
Caption: Generalized workflow for a β-arrestin recruitment assay.
Logical Relationship and Therapeutic Implications
The distinct pharmacological profiles of this compound and SNC80 have significant implications for their potential therapeutic applications and as research tools.
Caption: Logical flow from ligand binding to potential therapeutic outcomes.
-
SNC80 represents a traditional approach to receptor activation. Its engagement of both G protein and β-arrestin pathways, while effective in producing desired therapeutic effects in preclinical models, may also be responsible for its dose-limiting side effects, such as convulsions.[7][8]
-
This compound exemplifies a more nuanced, modern approach to GPCR drug discovery. By selectively modulating receptor function through an allosteric site and biasing signaling towards the G protein pathway, it holds the potential to separate the therapeutic effects from the adverse effects associated with β-arrestin recruitment.[1][2] Furthermore, as a PAM, it can enhance the effects of endogenous opioids, offering a more physiological approach to receptor modulation. In vivo studies have shown that this compound can produce antidepressant-like effects without the convulsions seen with SNC80.[9][10]
Conclusion
This compound and SNC80 are both valuable tools for studying δ-opioid receptor function, but they operate through distinct mechanisms with different downstream consequences. SNC80 acts as a conventional orthosteric agonist, activating the full spectrum of DOR signaling. In contrast, this compound is a G protein-biased allosteric agonist and positive allosteric modulator that offers a more selective approach to receptor activation. The comparison between these two compounds highlights the evolving landscape of opioid pharmacology, where the concept of biased agonism and allosteric modulation presents exciting new avenues for the development of safer and more effective therapeutics. Researchers should carefully consider the distinct signaling properties of these compounds when designing experiments and interpreting results.
References
- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNC-80 - Wikipedia [en.wikipedia.org]
- 8. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to Delta-Opioid Receptor Positive Allosteric Modulators: BMS-986187 and BMS-986188
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two selective delta-opioid receptor (DOR) positive allosteric modulators (PAMs), BMS-986187 and its close structural analog, BMS-986188. The information presented is collated from various preclinical studies to facilitate an objective evaluation of their performance and pharmacological profiles.
Introduction to DOR PAMs
The delta-opioid receptor (DOR) is a promising therapeutic target for the treatment of pain, depression, and anxiety. Unlike traditional opioid agonists that directly activate the receptor, DOR PAMs bind to a distinct allosteric site, enhancing the receptor's response to endogenous opioids like enkephalins. This mechanism is hypothesized to offer a more nuanced and potentially safer therapeutic approach, with a lower risk of tolerance, dependence, and other side effects associated with conventional opioid therapies. This compound and BMS-986188 have emerged as potent and selective tool compounds in the exploration of DOR allosteric modulation.
Comparative Quantitative Data
| Parameter | This compound | BMS-986188 | Orthosteric Agonist Used | Assay Type |
| PAM Potency (EC50) | 30 nM[1] | 50 nM[2] | Leu-enkephalin | Not Specified |
| G-Protein Activation (EC50) | 301 nM[1] | Not Available | None (ago-PAM activity) | GTPγS Binding |
| G-Protein Activation (Emax) | 92%[1] | Not Available | None (ago-PAM activity) | GTPγS Binding |
| β-Arrestin Recruitment (EC50) | 579 µM[1] | Not Available | None (ago-PAM activity) | β-Arrestin Recruitment |
| Receptor Selectivity | 100-fold for DOR over MOR[1] | Not Available | Not Applicable | Not Specified |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to characterizing these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the DOR upon ligand binding, a key event in receptor desensitization and signaling.
-
Cell Line: HEK293 or CHO cells stably co-expressing the human delta-opioid receptor (hDOR) and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter).
-
Procedure:
-
Cells are seeded into 384-well white, clear-bottom microplates and cultured overnight.
-
For PAM mode, cells are pre-incubated with varying concentrations of the test compound (this compound or BMS-986188) for a specified time (e.g., 30 minutes).
-
An EC20 concentration of a DOR agonist (e.g., SNC80 or Leu-enkephalin) is then added. For ago-PAM activity, only the test compound is added.
-
The plates are incubated for 60-90 minutes at 37°C.
-
Detection reagents for the enzyme fragment complementation system are added according to the manufacturer's instructions.
-
After a final incubation period (e.g., 60 minutes) at room temperature, luminescence is measured using a plate reader.
-
-
Data Analysis: Luminescence signals are normalized to a positive control (e.g., a saturating concentration of a full agonist) and a vehicle control. Concentration-response curves are generated using non-linear regression to determine EC50 and Emax values.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-hDOR) or brain tissue expressing the DOR.
-
Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
For PAM studies, a fixed concentration of a DOR agonist is included. For assessing ago-PAM activity, no orthosteric agonist is added.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Data are normalized to basal and agonist-stimulated controls, and concentration-response curves are fitted to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Line: CHO-hDOR cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the test compound are added, with or without a fixed concentration of a DOR agonist, followed by stimulation with forskolin (B1673556) to increase basal cAMP levels.
-
After incubation (e.g., 30 minutes at 37°C), cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activation of the Gαi/o-coupled DOR. Data are used to generate concentration-response curves and calculate IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
ERK Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of DOR activation.
-
Cell Line: HEK293 or CHO cells expressing hDOR.
-
Procedure:
-
Cells are seeded in 96-well plates and serum-starved overnight to reduce basal ERK phosphorylation.
-
Cells are stimulated with varying concentrations of the test compound, with or without a DOR agonist, for a short period (e.g., 5-10 minutes) at 37°C.
-
The stimulation is terminated, and the cells are lysed.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting, ELISA, or cell-based immunoassays (e.g., In-Cell Western).
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to vehicle-treated cells. Concentration-response curves are plotted to determine the EC50 and Emax for ERK phosphorylation.
Conclusion
This compound and BMS-986188 are both potent and selective positive allosteric modulators of the delta-opioid receptor. The available preclinical data suggest that they have similar in vitro potencies for their PAM activity. This compound also exhibits direct, albeit less potent, G-protein biased agonism. The lack of direct comparative studies necessitates careful interpretation of the available data. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the pharmacological nuances between these two compounds and to better predict their therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these important pharmacological tools.
References
Assessing the Therapeutic Index of BMS-986187: A Comparison with Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to the exploration of novel mechanisms of action at opioid receptors. One promising strategy is the use of positive allosteric modulators (PAMs) that fine-tune receptor activity rather than directly activating it in the manner of traditional orthosteric agonists. This guide provides a detailed comparison of BMS-986187, a δ-opioid receptor (DOR) and κ-opioid receptor (KOR) positive allosteric modulator, with conventional orthosteric agonists, focusing on its therapeutic index.
Executive Summary
This compound is a potent, selective, and G-protein biased "ago-PAM" of the δ-opioid receptor.[1][2] Unlike orthosteric agonists, which can indiscriminately activate all signaling pathways leading to both therapeutic effects and adverse events, this compound demonstrates a preference for the G-protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is thought to contribute to a wider therapeutic window, enhancing the desired analgesic and antidepressant-like effects of orthosteric agonists like SNC80 while mitigating adverse effects such as convulsions.[1][5] Experimental data suggests that this compound functionally increases the therapeutic index of SNC80, presenting a potentially safer alternative for the treatment of pain and depression.[1][5]
Data Presentation
The following tables summarize the quantitative data comparing the in vitro pharmacological properties of this compound and the orthosteric agonist SNC80.
Table 1: In Vitro Potency and Efficacy at the δ-Opioid Receptor
| Compound | Target | Assay | EC50 | Emax (% of SNC80) | Reference |
| This compound | DOR | G-protein activation (GTPγS) | 301 nM | 92% | [1] |
| β-arrestin 2 recruitment | 579 µM | Low | [1][4] | ||
| DOR PAM | (in presence of Leu-enkephalin) | 30 nM | - | [1] | |
| SNC80 | DOR | G-protein activation (GTPγS) | - | 100% | [4] |
| β-arrestin 2 recruitment | - | High | [4] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | EC50 | Selectivity (vs. MOR) | Reference |
| δ-opioid (DOR) | PAM | 30 nM | 100-fold | [1] |
| κ-opioid (KOR) | PAM | Potent | ~20-30 fold higher affinity than MOR | [1] |
| µ-opioid (MOR) | PAM | 3,000 nM | - | [1] |
Signaling Pathways
This compound's mechanism of action as a biased ago-PAM results in a distinct signaling profile compared to orthosteric agonists.
Caption: Signaling pathways of an orthosteric agonist versus this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay (G-Protein Activation)
This assay measures the activation of G-proteins, a key step in the signaling cascade of GPCRs.
Caption: Workflow for the GTPγS binding assay.
Protocol:
-
Cell membranes from HEK293 cells stably expressing the human δ-opioid receptor are prepared.
-
Membranes are incubated in a buffer containing GDP, the test compound (this compound or SNC80) at varying concentrations, and [35S]GTPγS.
-
The reaction is incubated to allow for G-protein activation and binding of [35S]GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate protein-bound [35S]GTPγS from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values for G-protein activation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
Protocol:
-
HEK293 cells are co-transfected with a δ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin 2 fused to a complementary fragment.
-
Cells are plated in microplates and incubated with varying concentrations of the test compound (this compound or SNC80).
-
Upon receptor activation and β-arrestin 2 recruitment, the two protein fragments come into close proximity, leading to the formation of a functional enzyme.
-
A substrate for the enzyme is added, and the resulting chemiluminescent signal is measured.
-
The signal intensity is proportional to the extent of β-arrestin 2 recruitment.
-
Data are analyzed to determine the potency and efficacy of the compounds in recruiting β-arrestin 2.
In Vivo Assessment of Therapeutic Index
The therapeutic index is assessed by comparing the dose-response curves for desired therapeutic effects (e.g., analgesia, antidepressant-like effects) with those for adverse effects (e.g., convulsions).
References
- 1. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Receptor Activity of BMS-986187: A Comparative Analysis of Mu-Opioid Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of BMS-986187 at the mu-opioid receptor (MOR) relative to its primary targets, the delta-opioid (DOR) and kappa-opioid (KOR) receptors. The information presented is supported by experimental data from publicly available scientific literature.
Overview of this compound
This compound is a potent positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[1] As a PAM, it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands bind, thereby modulating the affinity and/or efficacy of the primary agonist.[2] Notably, this compound has also been characterized as a G-protein biased allosteric agonist at the DOR, meaning it can directly activate G-protein signaling pathways with minimal recruitment of β-arrestin.[1][3] This biased agonism is a sought-after characteristic in drug development for its potential to separate therapeutic effects from adverse side effects. While its primary activity is at the DOR and KOR, this compound also exhibits weak cross-receptor activity at the mu-opioid receptor (MOR).[1]
Comparative Quantitative Data
The following table summarizes the in vitro pharmacological parameters of this compound at the mu, delta, and kappa opioid receptors. This data highlights the selectivity profile of the compound.
| Receptor | Parameter | Value | Notes |
| Delta-Opioid Receptor (DOR) | EC50 (PAM activity) | 30 nM | Potent positive allosteric modulator.[1][4][5] |
| EC50 (G protein signaling) | 301 nM | Acts as a direct allosteric agonist.[1] | |
| Emax (G protein signaling) | 92% | [1] | |
| EC50 (β-arrestin recruitment) | 579 µM | Demonstrates significant G-protein bias.[1] | |
| Bias Factor (G protein vs. β-arrestin) | 1787 | [1] | |
| Mu-Opioid Receptor (MOR) | EC50 (PAM activity) | 3,000 nM | Weak positive allosteric modulator.[1] |
| Selectivity | DOR vs. MOR (PAM activity) | 100-fold | [1][4][5] |
| DOR/KOR vs. MOR (allosteric site affinity) | ~20- to 30-fold higher | [1] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the delta-opioid receptor when activated by an agonist in the presence of this compound, and the mu-opioid receptor.
References
Validating the Lack of β-arrestin 2 Recruitment by BMS-986187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of BMS-986187, a positive allosteric modulator of the δ-opioid receptor (DOR), with a focus on its lack of β-arrestin 2 recruitment. Experimental data and detailed methodologies are presented to support the validation of this compound as a G-protein biased agonist.
Introduction
This compound has been identified as a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR)[1][2][3]. It has demonstrated a unique signaling profile, acting as a G-protein-biased agonist. This means that while it effectively activates G-protein signaling pathways, it shows a significantly reduced ability to engage the β-arrestin 2 pathway[1][4]. This property is of significant interest in drug development, as β-arrestin 2 recruitment is often associated with adverse effects of opioid receptor activation[5]. This guide compares the β-arrestin 2 recruitment profile of this compound with the well-characterized full DOR agonist, SNC80, which is known to be a potent recruiter of β-arrestin 2[5][6].
Quantitative Data Summary
The following table summarizes the quantitative data for β-arrestin 2 recruitment and G-protein activation for this compound and the comparator compound, SNC80. The data clearly illustrates the G-protein bias of this compound.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | δ-Opioid Receptor | β-arrestin 2 Recruitment (PRESTO-Tango) | EC50 | 579 µM | [1] |
| G-protein Activation (GTPγS Binding) | EC50 | 301 nM | [1] | ||
| Emax | 92% | [1] | |||
| SNC80 | δ-Opioid Receptor | β-arrestin 2 Recruitment | - | Potent recruitment | [5][6][7] |
| G-protein Activation | - | Full agonist | [4] |
Experimental Protocols
β-arrestin 2 Recruitment Assay (PRESTO-Tango)
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a robust method for measuring G-protein independent β-arrestin 2 recruitment to GPCRs[8][9][10].
Principle: This assay utilizes a modified GPCR tagged with a transcription factor (tTA) at its C-terminus, preceded by a TEV protease cleavage site. A fusion protein of β-arrestin 2 and TEV protease is also expressed. Upon agonist-induced GPCR activation, the β-arrestin 2-TEV fusion protein is recruited to the receptor. This brings the TEV protease in proximity to its cleavage site, leading to the release of the tTA transcription factor. The liberated tTA then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be quantified[9][11].
Detailed Protocol:
-
Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, are used[12]. Cells are plated in 384-well plates coated with poly-L-lysine[8][13]. The GPCR-tTA construct of interest is then transiently transfected into the HTLA cells[8].
-
Compound Treatment: Following an overnight incubation to allow for receptor expression, the cell culture medium is replaced with a starving medium[8]. The test compounds (e.g., this compound, SNC80) at various concentrations are then added to the wells.
-
Incubation: The plates are incubated for an extended period (typically overnight) to allow for reporter gene expression[11].
-
Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader. The luminescence signal is proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: The data is normalized to the response of a reference agonist and vehicle control. Concentration-response curves are generated to determine the EC50 and Emax values.
G-protein Activation Assay ([35S]GTPγS Binding)
The [35S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins following agonist binding to a GPCR[14][15][16].
Principle: In the inactive state, G-proteins are bound to GDP. Upon GPCR activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS. When a GPCR is activated, [35S]GTPγS binds to the Gα subunit, and this binding can be quantified by measuring the incorporated radioactivity[15][16][17].
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and other components to optimize the binding reaction.
-
Incubation: The membranes are incubated with the test compounds, [35S]GTPγS, and GDP at room temperature.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Concentration-response curves are then plotted to determine the EC50 and Emax for G-protein activation.
Visualizations
Below are diagrams illustrating the signaling pathway and the experimental workflow for the β-arrestin 2 recruitment assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 9. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. ics.org [ics.org]
- 13. youtube.com [youtube.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of δ-Opioid Receptor Positive Allosteric Modulators: BMS-986187 and BMS-986188
A detailed examination of two promising compounds for targeted opioid receptor modulation, providing key performance data and experimental insights for researchers in drug discovery and development.
This guide presents a comparative study of two selective positive allosteric modulators (PAMs) of the δ-opioid receptor (DOR), BMS-986187 and BMS-986188. Developed by Bristol Myers Squibb, these compounds represent a significant advancement in the field of opioid pharmacology, offering the potential for more targeted and safer therapeutic interventions. This document summarizes their pharmacological properties, supported by experimental data, and provides detailed methodologies for key assays to facilitate further research.
Introduction to this compound and BMS-986188
This compound and BMS-986188 are potent, selective, and structurally related positive allosteric modulators of the δ-opioid receptor.[1][2] Unlike traditional opioid agonists that directly activate the receptor at the orthosteric site, PAMs bind to a distinct allosteric site, enhancing the effect of endogenous opioids like enkephalins.[1][2] This mechanism of action is believed to offer several advantages, including a lower risk of tolerance, dependence, and other adverse effects associated with conventional opioid therapies.
This compound has been characterized as a G-protein biased allosteric agonist, demonstrating a preference for activating G-protein signaling pathways over the recruitment of β-arrestin 2.[3][4] This bias is a sought-after characteristic in drug development, as β-arrestin recruitment is often linked to the undesirable side effects of opioids. BMS-986188, a close analog of this compound, has been shown to be a highly selective δ-opioid receptor PAM.[5]
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and BMS-986188, primarily derived from the seminal publication by Burford et al. in the Journal of Medicinal Chemistry (2015).
| Compound | Assay | Cell Line | Target | EC50 (µM) | % Max Response (vs. Leu-enkephalin) |
| This compound | β-arrestin recruitment | CHO-OPRD1 | δ-opioid receptor | 0.03[5] | 100[5] |
| β-arrestin recruitment | CHO-OPRM1 | µ-opioid receptor | >10[5] | - | |
| BMS-986188 | β-arrestin recruitment | CHO-OPRD1 | δ-opioid receptor | 0.05[5] | 100[5] |
| β-arrestin recruitment | CHO-OPRM1 | µ-opioid receptor | >10[5] | - | |
| This compound | GTPγS Binding (G protein activation) | HEK-hDOPr membranes | δ-opioid receptor | 0.301[3] | 99% (relative to SNC80)[3] |
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the signaling pathway of the δ-opioid receptor with allosteric modulation and a typical experimental workflow for assessing compound activity.
Figure 1. Simplified signaling pathway of the δ-opioid receptor with positive allosteric modulation.
Figure 2. General experimental workflow for in vitro characterization of δ-opioid receptor PAMs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key assays used in the characterization of this compound and BMS-986188.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, a key step in receptor desensitization and an indicator of a compound's potential for inducing opioid-related side effects. The PathHunter assay from DiscoverX is a widely used platform for this purpose.[5][6]
Materials:
-
CHO-K1 cells stably co-expressing the human δ-opioid receptor (OPRD1) fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX).
-
Cell plating reagent (DiscoverX).
-
Test compounds (this compound, BMS-986188) and reference agonist (e.g., Leu-enkephalin).
-
PathHunter Detection Reagents (DiscoverX).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Plating: On day one, plate the CHO-OPRD1 cells in the 384-well plates at a density of 2,500 cells per well in 10 µL of cell plating reagent. Incubate overnight at 37°C in 5% CO2.
-
Compound Preparation: On day two, prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer. For PAM mode, prepare solutions containing a fixed concentration of the reference agonist (e.g., EC20 of Leu-enkephalin) along with varying concentrations of the test compound.
-
Cell Treatment: Add 2.5 µL of the compound solutions to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C in 5% CO2.
-
Detection: After incubation, add 6 µL of PathHunter assay buffer to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader (e.g., FlexStation3).
-
Data Analysis: Normalize the data to the response of the reference agonist and plot concentration-response curves to determine EC50 and Emax values.
[35S]GTPγS Binding Assay (G Protein Activation)
This functional assay measures the activation of G proteins coupled to the δ-opioid receptor upon agonist binding. It provides a direct measure of a compound's ability to initiate the G protein-dependent signaling cascade.
Materials:
-
Membranes from HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr).
-
[35S]GTPγS (PerkinElmer).
-
GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
Test compounds and reference agonist (e.g., SNC80).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-hDOPr cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted test compound or reference agonist.
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 50 µM).
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [35S]GTPγS (final concentration 50 pM) to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Conclusion
This compound and BMS-986188 are valuable research tools for investigating the therapeutic potential of δ-opioid receptor positive allosteric modulation. While both compounds exhibit potent PAM activity at the δ-opioid receptor, BMS-986188 demonstrates enhanced selectivity over the µ-opioid receptor. The G-protein bias of this compound further highlights its potential for a favorable safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of these and other novel allosteric modulators. Further in vivo studies are warranted to fully elucidate the therapeutic utility of these compounds in conditions such as chronic pain and depression.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of BMS-986187
For researchers and scientists working with BMS-986187, a potent and selective positive allosteric modulator of the δ-opioid receptor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal. This guide offers procedural, step-by-step information to address operational questions regarding the disposal of this compound.
I. Immediate Safety and Handling Precautions
Given that this compound is a potent opioid receptor modulator, it should be handled with care to avoid accidental exposure.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.
Solutions of this compound are often prepared in dimethyl sulfoxide (B87167) (DMSO).[3] DMSO is a combustible liquid and can readily penetrate the skin; therefore, appropriate gloves, such as butyl rubber, should be used.[4] All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood.
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, like any research chemical, is governed by institutional protocols and local regulations. The following steps provide a general guideline that should be adapted to your specific institutional requirements.
Step 1: Waste Categorization and Segregation
The first crucial step is to correctly categorize the waste. Since this compound is typically dissolved in DMSO, the resulting waste stream is generally considered a chemical waste, specifically an organic solvent waste.[4][5]
-
Solid Waste: Unused or expired pure this compound powder should be treated as chemical waste. It should not be disposed of in the regular trash.
-
Liquid Waste: Solutions of this compound in DMSO or other organic solvents must be collected as hazardous chemical waste.[4][6] Do not mix with aqueous waste or other incompatible chemical waste streams. Halogenated and non-halogenated solvent wastes should typically be kept separate.[7]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste. These items should be collected in a designated, clearly labeled hazardous waste container.[5] Empty containers that held acutely hazardous waste may require triple rinsing before being disposed of as regular trash.[7][8]
Step 2: Proper Waste Containment and Labeling
Proper containment is essential to prevent leaks and accidental exposure.
-
Use appropriate, chemically resistant containers for liquid waste.[5] Plastic is often preferred for storing chemical waste.[6]
-
Ensure all waste containers are securely closed when not in use.[6][7]
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (e.g., "this compound in Dimethyl Sulfoxide")
-
The approximate concentrations and volumes
-
The associated hazards (e.g., "Combustible," "Toxic")
-
The accumulation start date[5]
-
Step 3: Storage of Chemical Waste
Waste should be stored in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[6] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[9]
Step 4: Arrange for Professional Disposal
Never dispose of this compound or its solutions down the sink or in the regular trash.[8][9] Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of chemical waste.[6] Follow your institution's specific procedures for requesting a waste pickup.
III. Spill Management
In the event of a spill, the primary concern is to prevent exposure and the spread of contamination.
-
Small Spills: If a small amount of this compound solution is spilled, it can be absorbed with an inert material from a spill kit. The absorbent material should then be placed in a sealed container and disposed of as hazardous waste.[10]
-
Large Spills: For larger spills, evacuate the area and notify your institution's EHS or emergency response team immediately.
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the table below summarizes key properties of its common solvent, DMSO, which are relevant to its handling and disposal.
| Property | Value | Source |
| This compound | ||
| Molecular Weight | 470.61 g/mol | [3] |
| Formula | C₃₁H₃₄O₄ | [3] |
| Solubility | Soluble to 20 mM in DMSO | [3] |
| Dimethyl Sulfoxide (DMSO) | ||
| Hazard Classification | Combustible Liquid | [4] |
| Disposal Recommendation | Dispose of with other organic solvents | [4] |
Experimental Protocols and Methodologies
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to relevant scientific literature for methodologies related to their specific experiments. The primary "protocol" for disposal is the institutional chemical hygiene plan and waste management procedures.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagrams illustrate the key decision points and pathways.
Caption: Workflow for this compound waste disposal.
Caption: Decision tree for responding to a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. rndsystems.com [rndsystems.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. depts.washington.edu [depts.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
